Trimethylhexanol
描述
Structure
3D Structure
属性
IUPAC Name |
2,3-dimethylheptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-6-7-8(2)9(3,4)10/h8,10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSMEVPHTJECDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331-39-1 | |
| Record name | Hexanol, trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanol, trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5,5-Trimethyl-1-hexanol from Diisobutene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5,5-trimethyl-1-hexanol, a branched-chain primary alcohol, from diisobutene. The primary industrial route for this conversion is the oxo process, which involves a two-step reaction sequence: the hydroformylation of diisobutene to an intermediate aldehyde, followed by the hydrogenation of this aldehyde to the final alcohol product.[1] This document details the underlying chemistry, presents experimental protocols for each key step, and includes quantitative data to facilitate comparison and replication.
Overview of the Synthesis Pathway
The synthesis of 3,5,5-trimethyl-1-hexanol from diisobutene is a classic example of the oxo process, a cornerstone of industrial organic synthesis. The overall transformation can be summarized as follows:
-
Hydroformylation: Diisobutene, a mixture of C8 olefins, is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce 3,5,5-trimethylhexanal.
-
Hydrogenation: The resulting 3,5,5-trimethylhexanal is then reduced with hydrogen, typically over a nickel-based catalyst, to yield 3,5,5-trimethyl-1-hexanol.
This process is utilized in the production of isononyl alcohol (INA), a mixture of isomeric C9 alcohols where 3,5,5-trimethyl-1-hexanol is a significant component.[2][3] INA is a crucial raw material for the synthesis of plasticizers, surfactants, and fragrances.[1][2]
Starting Material: Diisobutene
Diisobutene is commercially produced by the dimerization of isobutylene. It is typically a mixture of two primary isomers: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. The composition of the diisobutene feedstock can influence the reaction kinetics and the isomeric distribution of the final product.
Step 1: Hydroformylation of Diisobutene
Hydroformylation, or oxo synthesis, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. This reaction is catalyzed by transition metal complexes, most commonly those based on cobalt or rhodium.
Historically, cobalt carbonyl complexes have been widely used for the hydroformylation of higher olefins.[4] These processes typically require high temperatures and pressures.
Experimental Protocol (Cobalt Catalyst):
A vintage, yet illustrative, experimental protocol for the cobalt-catalyzed hydroformylation of diisobutene is described in U.S. Patent 2,499,848.[5]
-
Reaction Setup: A silver-lined reaction vessel is charged with commercial diisobutylene and a reduced cobalt catalyst.
-
Reactants:
-
Diisobutylene
-
Reduced cobalt catalyst (10 parts by weight per 100 parts of diisobutylene)
-
Synthesis gas (1:1 mixture of carbon monoxide and hydrogen)
-
-
Reaction Conditions:
-
Temperature: -160°C (Note: This is likely a typographical error in the patent and should be interpreted as a higher temperature, typical for hydroformylation, e.g., 160°C).
-
Pressure: 1100-1800 pounds per square inch (psi)
-
Reaction Time: 2 hours
-
-
Work-up and Purification:
-
The catalyst is removed by filtration.
-
The reaction mixture is distilled to yield the aldehyde product.
-
-
Reported Yield: 40-65% of the theoretical amount of 3,5,5-trimethylhexanal.[5]
Modern industrial processes often favor rhodium-based catalysts, which can operate under milder conditions with higher selectivity.[6][7][8]
Experimental Protocol (Rhodium Catalyst):
A more recent example of a rhodium-catalyzed hydroformylation of diisobutene is detailed in a Chinese patent.
-
Catalyst System: A combination of a rhodium catalyst and phosphine ligands is employed.
-
Reactants:
-
Diisobutylene
-
Synthesis gas (CO:H₂ ratio can be varied, e.g., 1:1 or 1:2)
-
Rhodium catalyst (e.g., hydridocarbonyltris(triphenylphosphine)rhodium(I))
-
Ligands (e.g., triphenylphosphine oxide and other organophosphine compounds)
-
-
Reaction Conditions:
-
Temperature: 90-120°C
-
Pressure: 0.5-6 MPa
-
Reaction Time: 3-8 hours
-
-
Reported Results:
-
Diisobutylene conversion: up to 97%
-
3,5,5-trimethylhexanal yield: up to 92.2%
-
The following table summarizes the quantitative data for the hydroformylation of diisobutene under different catalytic systems.
| Parameter | Cobalt-Catalyzed[5] | Rhodium-Catalyzed |
| Catalyst | Reduced Cobalt | Hydridocarbonyltris(triphenylphosphine)rhodium(I) with phosphine ligands |
| Temperature | 160°C (assumed) | 90-120°C |
| Pressure | 1100-1800 psi (7.6-12.4 MPa) | 0.5-6 MPa |
| Reaction Time | 2 hours | 3-8 hours |
| Syngas Ratio (CO:H₂) | 1:1 | 1:1 to 1:2 |
| Diisobutylene Conversion | Not specified | up to 97% |
| Aldehyde Yield | 40-65% | up to 92.2% |
Step 2: Hydrogenation of 3,5,5-Trimethylhexanal
The second step in the synthesis is the hydrogenation of the aldehyde intermediate to the desired primary alcohol. This is a reduction reaction typically carried out with hydrogen gas over a heterogeneous catalyst.
Nickel-based catalysts, such as Raney nickel or supported nickel catalysts, are commonly used for the hydrogenation of aldehydes to alcohols due to their high activity and cost-effectiveness.[9][10][11]
Experimental Protocol (Supported Nickel Catalyst):
The following protocol for the hydrogenation of 3,5,5-trimethylhexanal is also derived from U.S. Patent 2,499,848.[5]
-
Reaction Setup: A suitable reaction vessel is charged with the aldehyde, a solvent, and the hydrogenation catalyst.
-
Reactants:
-
3,5,5-trimethylhexanal
-
Nickel-on-kieselguhr catalyst (8% by weight)
-
Dioxane (50% solution)
-
-
Reaction Conditions:
-
Temperature: 150°C
-
Pressure: Not specified, but typically elevated pressure is used for hydrogenation.
-
Reaction Time: 2-4 hours
-
-
Work-up and Purification:
-
The catalyst is removed by filtration.
-
The solvent is removed, and the product is purified by distillation.
-
-
Reported Yield: Substantially quantitative yield of 3,5,5-trimethyl-1-hexanol.[5]
The following table summarizes the quantitative data for the hydrogenation of 3,5,5-trimethylhexanal.
| Parameter | Supported Nickel-Catalyzed[5] |
| Catalyst | 8% Nickel-on-kieselguhr |
| Substrate | 3,5,5-trimethylhexanal |
| Solvent | 50% Dioxane |
| Temperature | 150°C |
| Reaction Time | 2-4 hours |
| Yield of 3,5,5-trimethyl-1-hexanol | Substantially quantitative |
Visualizations
Caption: Overall synthesis pathway of 3,5,5-trimethyl-1-hexanol from diisobutene.
Caption: Generalized experimental workflow for the two-step synthesis.
Conclusion
The synthesis of 3,5,5-trimethyl-1-hexanol from diisobutene via the oxo process is a well-established and industrially significant transformation. While traditional cobalt-based catalysts are effective, modern rhodium-based systems offer improved efficiency and milder reaction conditions for the hydroformylation step. The subsequent hydrogenation of the aldehyde intermediate is reliably achieved with high yields using nickel-based catalysts. This guide provides a foundational understanding of the synthesis pathway, along with detailed experimental protocols and quantitative data that can serve as a valuable resource for researchers and professionals in the field of chemical synthesis and development.
References
- 1. guidechem.com [guidechem.com]
- 2. Isononanol (INA) - Evonik Industries [c4-chemicals.evonik.com]
- 3. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2499848A - Esters of 3,5,5-trimethyl-1-hexanol - Google Patents [patents.google.com]
- 6. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. Oxo Alcohol Process LP Oxo℠ Technology | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. researchgate.net [researchgate.net]
- 9. US3896053A - Nickel-containing hydrogenation catalysts for the selective hydrogenation of fats and oils - Google Patents [patents.google.com]
- 10. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds [mdpi.com]
A Technical Guide to Investigating the Potential Natural Occurrence of 3,3,5-Trimethylcyclohexanol in Lycii fructus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycii fructus, the fruit of Lycium barbarum and Lycium chinense, commonly known as the Goji berry, is a well-regarded traditional Chinese medicine and functional food. Its rich chemical composition, which includes polysaccharides, carotenoids, flavonoids, and various small molecule compounds, has been extensively studied for its health-promoting properties.[1][2][3][4] This guide addresses the question of the potential natural occurrence of 3,3,5-Trimethylcyclohexanol in Lycii fructus.
Currently, there is no scientific literature reporting the natural occurrence of 3,3,5-Trimethylcyclohexanol in Lycii fructus. This compound, also known as homomenthol, is primarily recognized as a synthetic substance used as a precursor for the vasodilator cyclandelate and the sunscreen agent homosalate.[5] It is characterized by a minty flavor.[5][6] While the volatile profile of Lycii fructus has been investigated, identifying numerous aldehydes, alcohols, and terpenes, 3,3,5-Trimethylcyclohexanol has not been identified as a constituent.[7][8]
This document serves as a technical guide for researchers interested in exploring the presence of 3,3,5-Trimethylcyclohexanol in Lycii fructus. It provides a comprehensive overview of the known chemical composition of the fruit, detailed hypothetical experimental protocols for the extraction, isolation, and identification of the target compound, and a framework for data presentation and visualization.
Known Chemical Composition of Lycii fructus
Lycii fructus is a rich source of a diverse array of bioactive compounds. Understanding its known chemical profile is essential before embarking on the search for a novel constituent. The major chemical classes found in Goji berries are summarized below.
| Chemical Class | Key Compounds | References |
| Polysaccharides | Lycium barbarum polysaccharides (LBPs) | [1][9][10] |
| Carotenoids | Zeaxanthin (predominantly as dipalmitate), β-carotene, neoxanthin, cryptoxanthin | [1][4][9] |
| Flavonoids | Quercetin-3-O-rutinoside, kaempferol-3-O-rutinoside | [1][4] |
| Phenylpropanoids | Caffeic acid, chlorogenic acid, p-coumaric acid | [1] |
| Organic Acids | Citric acid, malic acid, fumaric acid, shikimic acid | [1] |
| Amino Acids | Proline, taurine, betaine | [1][4] |
| Fatty Acids | Palmitic acid, linoleic acid, myristic acid | [1] |
| Volatile Compounds | Hexanal, (E)-2-heptenal, 1-heptanol, 3-octanol, 1-octen-3-ol | [7] |
Hypothetical Investigation of 3,3,5-Trimethylcyclohexanol: Experimental Protocols
The following sections outline detailed methodologies for the systematic investigation of 3,3,5-Trimethylcyclohexanol in Lycii fructus.
Sample Preparation
-
Plant Material: Obtain authenticated dried fruits of Lycium barbarum or Lycium chinense.
-
Grinding: The dried fruits should be ground into a fine powder to increase the surface area for extraction.
-
Storage: The powdered material should be stored in an airtight container in a cool, dark place to prevent degradation of volatile compounds.
Extraction of Volatile and Semi-Volatile Compounds
Given that 3,3,5-Trimethylcyclohexanol is a semi-volatile compound, several extraction techniques can be employed.
-
Protocol 1: Steam Distillation
-
Place 100 g of powdered Lycii fructus in a 2 L round-bottom flask with 1 L of distilled water.
-
Connect the flask to a Clevenger-type apparatus.
-
Heat the flask to boiling and continue distillation for 3 hours.
-
Collect the essential oil.
-
Dry the collected oil over anhydrous sodium sulfate.
-
Store the oil at 4°C in a sealed vial for subsequent analysis.
-
-
Protocol 2: Solvent Extraction
-
Macerate 100 g of powdered Lycii fructus with 500 mL of n-hexane (a non-polar solvent suitable for terpenes and other volatile compounds) for 24 hours at room temperature with occasional shaking.[11]
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting oleoresin can be subjected to further analysis.
-
-
Protocol 3: Supercritical Fluid Extraction (SFE)
-
Pack 50 g of powdered Lycii fructus into the SFE extraction vessel.
-
Set the extraction conditions: Pressure at 200 bar, temperature at 40°C, and a constant CO2 flow rate of 2 L/min.
-
The extraction can be performed for 2 hours.
-
The extracted compounds are collected in a separator.
-
Isolation and Purification
If the initial analysis suggests the presence of 3,3,5-Trimethylcyclohexanol, preparative chromatography can be used for its isolation.
-
Protocol: Preparative Gas Chromatography (Prep-GC)
-
Inject a concentrated extract onto a Prep-GC system equipped with a suitable non-polar or medium-polarity column.
-
Set the temperature program to achieve optimal separation of the target compound from other matrix components.
-
Collect the fraction corresponding to the retention time of an authentic standard of 3,3,5-Trimethylcyclohexanol.
-
Identification and Quantification
The identification and quantification of 3,3,5-Trimethylcyclohexanol would rely on chromatographic and spectroscopic techniques.
-
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms or HP-WAX) is required.[7]
-
Sample Preparation: Dilute the obtained extracts in a suitable solvent (e.g., n-hexane or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 min, then ramp to 240°C at a rate of 5°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Identification: The identification of 3,3,5-Trimethylcyclohexanol will be based on the comparison of its retention time and mass spectrum with those of an authentic standard.
-
Quantification: For quantitative analysis, a calibration curve should be constructed using a certified standard of 3,3,5-Trimethylcyclohexanol. An internal standard can be used to improve accuracy.
-
Data Presentation
Should 3,3,5-Trimethylcyclohexanol be detected, the quantitative data should be presented in a clear and structured manner.
Table 1: Hypothetical Quantitative Data for 3,3,5-Trimethylcyclohexanol in Lycii fructus
| Extraction Method | Concentration (µg/g of dry weight) | Standard Deviation |
| Steam Distillation | Value | Value |
| Solvent Extraction | Value | Value |
| Supercritical Fluid Extraction | Value | Value |
Visualizations
Diagrams illustrating the experimental workflow can aid in understanding the methodological approach.
Caption: Experimental workflow for the investigation of 3,3,5-Trimethylcyclohexanol in Lycii fructus.
Caption: Logical pathway for GC-MS analysis of Lycii fructus extracts.
Conclusion
While the current body of scientific literature does not support the natural occurrence of 3,3,5-Trimethylcyclohexanol in Lycii fructus, its potential presence cannot be entirely ruled out without direct investigation. The methodologies outlined in this technical guide provide a robust framework for researchers to systematically explore this possibility. The application of advanced analytical techniques such as GC-MS is crucial for the unambiguous identification and quantification of this target compound. Any positive finding would represent a novel discovery in the phytochemistry of this important medicinal plant.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fructus lycii: A Natural Dietary Supplement for Amelioration of Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
- 6. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aroma-active components of Lycii fructus (kukija) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of volatile compounds, betaine, and antioxidant effect in goji berry (Lycium barbarum L.) powder extracted by various drying methods and extraction solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Systematic Review of Chemical Constituents in the Genus Lycium (Solanaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 3,5,5-Trimethyl-1-hexanol at different temperatures
A Technical Guide to the Physical Properties of 3,5,5-Trimethyl-1-hexanol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,5-Trimethyl-1-hexanol (CAS No: 3452-97-9) is a nine-carbon, branched-chain primary alcohol.[1] It is a colorless liquid at room temperature, often characterized by a distinctive herbaceous, plant-like odor.[1][2] This compound, also known as isononyl alcohol, finds applications as a fragrance ingredient in various consumer products and serves as a precursor or intermediate in the synthesis of other chemicals, such as synthetic lubricants and plasticizers.[3][4]
Core Physical Properties
The key physical properties of 3,5,5-Trimethyl-1-hexanol are summarized in the table below. These values have been compiled from various chemical databases and safety data sheets.
| Property | Value | Units | Conditions | Source(s) |
| General | ||||
| IUPAC Name | 3,5,5-Trimethylhexan-1-ol | - | - | [5] |
| Molecular Formula | C₉H₂₀O | - | - | [2][5] |
| Molecular Weight | 144.25 | g/mol | - | [2][5] |
| Appearance | Colorless Liquid | - | Room Temperature | [1][6] |
| Thermal Properties | ||||
| Boiling Point | 193 - 194 | °C | at 1 atm | [2][7] |
| Melting Point | -70 | °C | - | [1][5] |
| Flash Point | 80 | °C | Closed Cup | [1][7] |
| Density & Refraction | ||||
| Density | 0.824 | g/mL | at 25 °C | [2][7] |
| 0.828 - 0.830 | g/mL | at 20 °C | [8] | |
| Refractive Index (n_D) | 1.432 | - | at 20 °C | [2][7] |
| Vapor & Solubility | ||||
| Vapor Pressure | 0.119 | mmHg | at 25 °C (estimated) | [8] |
| 2 | hPa (~1.5 mmHg) | at 20 °C | [2] | |
| Water Solubility | 450.1 - 572 | mg/L | at 20-25 °C (estimated) | [2][6][8] |
Temperature Dependence of Physical Properties
The physical properties of alcohols are strongly influenced by temperature due to changes in kinetic energy and intermolecular forces, primarily hydrogen bonding and van der Waals forces.[9][10]
-
Density: For most liquids, including alcohols, density decreases as temperature increases. The increased kinetic energy causes molecules to move further apart, expanding the liquid's volume for a given mass.[11][12]
-
Viscosity: The viscosity of liquids is a measure of their resistance to flow. As temperature rises, the kinetic energy of the molecules increases, which allows them to overcome intermolecular attractive forces more easily.[12][13] Consequently, the viscosity of 3,5,5-Trimethyl-1-hexanol is expected to decrease significantly with increasing temperature.
-
Surface Tension: Surface tension arises from the cohesive forces between liquid molecules. Increasing the temperature boosts the kinetic energy of the molecules, weakening these cohesive forces and thus lowering the surface tension.[14]
-
Vapor Pressure: Vapor pressure is the pressure exerted by a vapor in equilibrium with its liquid phase. As temperature increases, a greater fraction of molecules gains sufficient kinetic energy to escape from the liquid surface into the vapor phase.[15] This leads to an exponential increase in vapor pressure, a relationship often described by the Clausius-Clapeyron or Antoine equations.[16]
Experimental Protocols
The determination of temperature-dependent physical properties requires precise and standardized methodologies. The following sections describe common experimental protocols for measuring the key properties of liquid alcohols.
Density Measurement
The density of a liquid as a function of temperature can be accurately measured using a vibrating tube densitometer.[11][17][18]
-
Principle: A U-shaped tube containing the sample liquid is electromagnetically excited to oscillate at its natural frequency.[11] This frequency is directly related to the total mass of the tube and the contained liquid. Since the volume of the tube is known, the density of the liquid can be determined with high precision.
-
Apparatus: A digital vibrating tube densitometer equipped with a high-precision thermostat (e.g., a Peltier element) to control the sample temperature.
-
Procedure:
-
Calibrate the instrument using two standards of known density, typically dry air and ultrapure water, across the desired temperature range.
-
Inject the 3,5,5-Trimethyl-1-hexanol sample into the measurement cell, ensuring no air bubbles are present.
-
Set the thermostat to the initial desired temperature and allow the system to equilibrate.
-
Record the oscillation period once the reading is stable. The instrument's software calculates the density based on the calibration data.
-
Increment the temperature to the next setpoint and repeat the measurement. Data is collected across the entire temperature range of interest.
-
Viscosity Measurement
The dynamic or kinematic viscosity of 3,5,5-Trimethyl-1-hexanol can be determined using a rotational or capillary viscometer within a temperature-controlled bath.[13][19][20]
-
Principle (Rotational Viscometer): This method measures the torque required to rotate a spindle submerged in the sample liquid at a constant angular velocity.[20] The resistance to this rotation (viscous drag) is proportional to the liquid's viscosity.
-
Apparatus: A rotational viscometer with a set of spindles, a sample chamber, and a circulating water or oil bath for precise temperature control.
-
Procedure:
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the alcohol.
-
Place a known volume of the sample into the chamber and allow it to reach thermal equilibrium with the bath at the target temperature.
-
Immerse the spindle into the liquid to the specified depth.
-
Start the motor and allow the reading to stabilize. Record the torque or the calculated viscosity value.
-
Repeat the measurement at different temperatures by adjusting the setpoint of the circulating bath.
-
Surface Tension Measurement
The pendant drop method is a precise optical technique for measuring surface tension at various temperatures.[4][21][22]
-
Principle: The shape of a liquid drop suspended from the tip of a needle is determined by the balance between surface tension (which tends to make the drop spherical) and gravity (which elongates it). By analyzing the drop's shape, the surface tension can be calculated using the Young-Laplace equation.[4]
-
Apparatus: A drop shape analyzer (tensiometer) consisting of a syringe for drop formation, a high-resolution camera with telecentric optics, a light source, and a temperature-controlled sample chamber.
-
Procedure:
-
Fill the syringe with 3,5,5-Trimethyl-1-hexanol and mount it on the instrument.
-
Set the desired temperature for the measurement chamber and allow it to stabilize.
-
Carefully dispense a small drop of the alcohol from the needle tip.
-
The camera captures an image of the pendant drop.
-
The instrument's software analyzes the drop profile, fits it to the Young-Laplace equation, and calculates the surface tension.
-
Measurements are repeated at each temperature setpoint across the range of interest.
-
Vapor Pressure Measurement
A static method can be used to determine the vapor pressure of 3,5,5-Trimethyl-1-hexanol as a function of temperature.[16][23][24]
-
Principle: The sample is placed in a sealed, evacuated container, which is then heated to a specific temperature. The pressure inside the container at thermal equilibrium corresponds to the liquid's vapor pressure at that temperature.[15][24]
-
Apparatus: An isoteniscope or a similar static vapor pressure apparatus, consisting of a sample bulb connected to a manometer and a vacuum line, all placed within a precision temperature-controlled bath.
-
Procedure:
-
Introduce the purified alcohol sample into the sample bulb.
-
Freeze the sample (e.g., with liquid nitrogen) and evacuate the apparatus to remove any dissolved gases and air.
-
Seal the system and allow the sample to thaw.
-
Immerse the sample bulb in the thermostatic bath set to the lowest desired temperature.
-
Allow the system to reach thermal equilibrium, at which point the pressure reading on the manometer will stabilize. Record this pressure and temperature.
-
Increase the bath temperature in increments, recording the equilibrium vapor pressure at each new temperature.
-
Visualization of Temperature Effects
The following diagram illustrates the qualitative relationships between temperature and the primary physical properties of 3,5,5-Trimethyl-1-hexanol.
Caption: Logical relationship between temperature and key physical properties.
References
- 1. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]
- 2. 3452-97-9 CAS MSDS (3,5,5-Trimethyl-1-hexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. biolinscientific.com [biolinscientific.com]
- 5. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. 3,5,5-Trimethyl-1-hexanol | 3452-97-9 [chemicalbook.com]
- 8. 3,5,5-trimethyl hexanol, 3452-97-9 [thegoodscentscompany.com]
- 9. readchemistry.com [readchemistry.com]
- 10. byjus.com [byjus.com]
- 11. thermopedia.com [thermopedia.com]
- 12. gazi.edu.tr [gazi.edu.tr]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. Measurement of Surface Tension of Liquid — Collection of Experiments [physicsexperiments.eu]
- 15. education.ti.com [education.ti.com]
- 16. Vapor pressure - Wikipedia [en.wikipedia.org]
- 17. calnesis.com [calnesis.com]
- 18. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 19. Viscosity - Wikipedia [en.wikipedia.org]
- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 21. kinampark.com [kinampark.com]
- 22. clearsolutionsusa.com [clearsolutionsusa.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, MS) for Trimethylhexanol characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of trimethylhexanol isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can effectively elucidate the structural features of these compounds. This document outlines the key spectroscopic data for various this compound isomers, details the experimental protocols for data acquisition, and presents logical workflows for structural determination.
Spectroscopic Data of this compound Isomers
The structural diversity of this compound isomers necessitates a multi-faceted analytical approach for unambiguous identification. The following tables summarize the key spectroscopic data (NMR, IR, and MS) for 3,5,5-trimethylhexan-1-ol, a commercially significant isomer, and provides available data for other isomers.
Table 1: ¹H NMR Spectroscopic Data for 3,5,5-Trimethylhexan-1-ol
| Assignment | Chemical Shift (ppm) in CDCl₃ | Integration | Multiplicity | Coupling Constants (J) in Hz |
| -CH₂OH | 3.64 | 2H | t | J(A,B) = 4.1 |
| -CH(CH₃)- | 1.58 - 1.63 | 1H | m | |
| -CH₂-CH(CH₃)- | 1.226 - 1.41 | 2H | m | J(E,F)=3.4, J(E,G)=6.2, J(F,G)=13.9 |
| -CH₂-C(CH₃)₃ | 1.079 | 2H | m | |
| -CH(CH₃)- | 0.937 | 3H | d | J(E,J)=6.6 |
| -C(CH₃)₃ | 0.899 | 9H | s |
Data sourced from ChemicalBook.[1]
Table 2: Infrared (IR) Spectroscopy Data for 3,5,5-Trimethylhexan-1-ol
| Functional Group | **Characteristic Absorption Range (cm⁻¹) ** | Observed Peaks (cm⁻¹) (Vapor Phase) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | ~3300-3500 |
| C-H Stretch (Alkyl) | 2850-3000 | ~2960 |
| C-O Stretch (Primary Alcohol) | 1000-1075 | Not specified |
General ranges are based on established spectroscopic principles. Observed peaks are inferred from available spectral data.[2][3]
Table 3: Mass Spectrometry (MS) Data for 3,5,5-Trimethylhexan-1-ol
| m/z | Relative Intensity (%) | Proposed Fragment |
| 57.0 | 99.99 | [C₄H₉]⁺ (tert-butyl cation) |
| 69.0 | 43.50 | [C₅H₉]⁺ |
| 56.0 | 33.70 | [C₄H₈]⁺ |
| 87.0 | 25.17 | [M - C₄H₉]⁺ |
| 111.0 | 16.88 | [M - CH₃ - H₂O]⁺ |
Data obtained from Electron Ionization (EI) Mass Spectrometry.[2]
Experimental Protocols
Standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following are generalized protocols for the characterization of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample is then transferred to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans compared to ¹H NMR.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid this compound sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment (or the solvent).
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the standard mid-IR range (4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) as a standard method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of this compound isomers.
Caption: Workflow for Spectroscopic Characterization of this compound.
Caption: Simplified Mass Spectrometry Fragmentation Pathway.
References
Solubility Profile of Trimethylhexanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of trimethylhexanol in various organic solvents. Understanding the solubility characteristics of this nine-carbon branched-chain alcohol is crucial for its application in diverse fields, including pharmaceuticals, flavorings, and industrial formulations. This document compiles available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a logical framework for understanding its solubility behavior.
Core Concepts in this compound Solubility
3,5,5-Trimethyl-1-hexanol is a primary alcohol with a significant nonpolar character due to its long, branched alkyl chain. However, the presence of a terminal hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding. This amphiphilic nature dictates its solubility across a spectrum of organic solvents. The general principle of "like dissolves like" is paramount in predicting its solubility: it will exhibit higher solubility in solvents with similar polarity and structural characteristics.
Quantitative Solubility Data
Precise quantitative solubility data for 3,5,5-trimethyl-1-hexanol in a wide array of organic solvents is not extensively available in published literature. However, based on its chemical structure and data for analogous C9 alcohols such as isononyl alcohol and 1-nonanol, a comprehensive solubility profile can be constructed. The following table summarizes the available and inferred solubility data.
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Miscible | The hydroxyl group of this compound readily forms hydrogen bonds with short-chain alcohols. The alkyl chains are also of comparable polarity, leading to high miscibility.[1] |
| Ketones | Acetone | Soluble/Miscible | Acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and its overall polarity is compatible with the alcohol's structure.[1][2] |
| Ethers | Diethyl Ether | Soluble/Miscible | The ether oxygen can accept a hydrogen bond, and the nonpolar alkyl groups of the ether interact favorably with the long alkyl chain of this compound.[1][2] |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic ring and the alkyl chain of this compound have similar polarities, leading to favorable van der Waals interactions. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | The long, branched alkyl chain of this compound is structurally similar to aliphatic hydrocarbons, resulting in good solubility driven by nonpolar interactions. |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate can act as a hydrogen bond acceptor, and its alkyl portions are compatible with the nonpolar chain of this compound. |
| Halogenated Solvents | Chloroform | Soluble | Chloroform is a moderately polar solvent that can effectively solvate both the polar hydroxyl group and the nonpolar alkyl chain of this compound.[1] |
| Water | Sparingly Soluble | The large, nonpolar alkyl chain dominates the molecule's character, making it hydrophobic. Limited solubility is due to the hydrogen bonding of the hydroxyl group. |
Quantitative Water Solubility of 3,5,5-Trimethyl-1-hexanol:
| Temperature (°C) | Solubility (g/L) | Source |
| 20 | ~0.5 | Tokyo Chemical Industry Co., Ltd. |
| 20 | 0.4501 | ChemicalBook, ChemBK |
| 25 | 0.572 (Predicted) | The Good Scents Company |
| 25 | 0.488 | Wikipedia (German) |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the precise quantitative determination of this compound solubility in organic solvents.
Isothermal Shake-Flask Method
This gravimetric method is a reliable standard for determining the equilibrium solubility of a solute in a solvent at a specific temperature.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of 3,5,5-trimethyl-1-hexanol to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solute to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Solvent Evaporation: Transfer the sampled solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., rotary evaporator, vacuum oven at a temperature below the boiling point of this compound) until a constant weight of the solute is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent.
References
A Comprehensive Technical Guide to the Thermochemical Properties of 3,5,5-Trimethyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available thermochemical data for 3,5,5-Trimethyl-1-hexanol. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document summarizes key quantitative data, outlines experimental methodologies for thermochemical analysis, and provides visualizations of relevant chemical processes.
Core Thermochemical Data
The following table summarizes the key thermochemical and physical properties of 3,5,5-Trimethyl-1-hexanol. The data has been compiled from various reputable sources, and the nature of each value (experimental or calculated) is clearly indicated.
| Property | Symbol | Value | Units | Data Type | Source |
| Standard Liquid Enthalpy of Combustion | ΔcH°liquid | -5943.0 ± 3.0 | kJ/mol | Experimental | NIST WebBook[1][2] |
| Standard Liquid Enthalpy of Formation | ΔfH°liquid | -456.9 | kJ/mol | Experimental | NIST WebBook[1][2] |
| Standard Gibbs Free Energy of Formation | ΔfG° | -111.52 | kJ/mol | Calculated | Cheméo[3][4] |
| Standard Gas Enthalpy of Formation | ΔfH°gas | -395.35 | kJ/mol | Calculated | Cheméo[3][4] |
| Boiling Point | Tb | 193 - 194 | °C | Experimental | Sigma-Aldrich[5], ChemicalBook[6] |
| Melting Point | Tm | -70 | °C | Experimental | Wikipedia[7], PubChem[8] |
| Density | ρ | 0.824 | g/mL at 25°C | Experimental | Sigma-Aldrich[5], Wikipedia[7] |
| Molar Mass | M | 144.25 | g/mol | - | PubChem[8] |
Experimental Protocols: Determination of Enthalpy of Combustion
The experimental determination of the enthalpy of combustion for a liquid alcohol like 3,5,5-Trimethyl-1-hexanol is typically performed using calorimetry. The following protocol outlines a general method for this determination.
Objective: To measure the heat released during the complete combustion of a known mass of 3,5,5-Trimethyl-1-hexanol.
Materials:
-
Bomb calorimeter (for higher accuracy) or a simple copper can calorimeter
-
Oxygen source
-
Ignition system
-
Digital thermometer with high precision
-
Analytical balance
-
Sample of 3,5,5-Trimethyl-1-hexanol
-
Benzoic acid (for calibration)
Procedure:
-
Calibration of the Calorimeter:
-
A known mass of a standard substance with a known heat of combustion, typically benzoic acid, is combusted in the calorimeter.
-
The temperature change of the surrounding water is carefully measured.
-
The heat capacity of the calorimeter is calculated using the formula: Ccalorimeter = (qcombustion - mwater * cwater * ΔT) / ΔT where:
-
Ccalorimeter is the heat capacity of the calorimeter.
-
qcombustion is the heat released by the combustion of the standard.
-
mwater is the mass of the water in the calorimeter.
-
cwater is the specific heat capacity of water.
-
ΔT is the change in temperature.
-
-
-
Sample Preparation:
-
A precise mass of 3,5,5-Trimethyl-1-hexanol is weighed into a crucible.
-
-
Combustion:
-
The crucible containing the sample is placed inside the bomb of the calorimeter.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is then submerged in a known mass of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited using an electrical ignition system.
-
-
Data Acquisition:
-
The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The final, maximum temperature is determined after correcting for heat loss to the surroundings.
-
-
Calculation of Enthalpy of Combustion:
-
The total heat released by the combustion of the sample is calculated using the formula: qtotal = (Ccalorimeter + mwater * cwater) * ΔT
-
The enthalpy of combustion per mole of 3,5,5-Trimethyl-1-hexanol is then calculated: ΔHc = -qtotal / nsample where nsample is the number of moles of the combusted alcohol.
-
Visualizations
Industrial Production of 3,5,5-Trimethyl-1-hexanol
The primary industrial route for the production of 3,5,5-Trimethyl-1-hexanol is through the hydroformylation (oxo process) of diisobutylene (a mixture of octene isomers). This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the olefin.
Caption: Industrial production of 3,5,5-Trimethyl-1-hexanol via the oxo process.
Generalized Biosynthesis of Branched-Chain Higher Alcohols
While a specific biosynthetic pathway for 3,5,5-Trimethyl-1-hexanol is not well-documented, the general pathway for the synthesis of branched-chain higher alcohols in microorganisms provides a relevant biological context. This process often starts from amino acid metabolism.
Caption: Generalized biosynthetic pathway for branched-chain higher alcohols.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Hexanol, 3,5,5-trimethyl- [webbook.nist.gov]
- 3. Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels (2008) | Shota Atsumi | 2121 Citations [scispace.com]
- 4. 1-Hexanol, 3,5,5-trimethyl- (CAS 3452-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3,5,5-三甲基-1-己醇 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3452-97-9 CAS MSDS (3,5,5-Trimethyl-1-hexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]
- 8. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantum Chemical Calculations on the Structure of 3,5,5-Trimethylhexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of a molecule's conformational preferences is critical in fields such as drug development and materials science, as these structural nuances can significantly influence molecular interactions and properties. Quantum chemical calculations offer a powerful, in-silico approach to explore these conformational spaces, providing detailed insights into the energetics and geometries of stable isomers.
Experimental Protocols: A Workflow for Conformational Analysis
The following section details a typical workflow for the quantum chemical analysis of a flexible organic molecule like 3,5,5-trimethylhexanol. This protocol is designed to identify low-energy conformers and obtain accurate geometric and energetic data.
1. Initial Structure Generation and Molecular Mechanics Conformational Search:
A two-dimensional representation of 3,5,5-trimethylhexanol is first converted into a three-dimensional structure. To efficiently explore the vast conformational space arising from the molecule's rotatable bonds, an initial conformational search is performed using a molecular mechanics (MM) force field, such as MMFF94 or a similar alternative. This step generates a large number of potential conformers by systematically or stochastically rotating the flexible dihedral angles. The resulting conformers are then subjected to a preliminary energy minimization at the MM level to eliminate high-energy structures and identify a set of unique, low-energy candidates for further analysis.
2. Density Functional Theory (DFT) Geometry Optimization:
The low-energy conformers identified from the molecular mechanics search are then subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d) basis set is a suitable starting point for the optimization, as it provides a good balance between accuracy and computational cost by including polarization functions on heavy atoms. This level of theory allows for the accurate determination of the equilibrium geometry for each conformer.
3. Vibrational Frequency Analysis:
Following each successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d)). This analysis serves two critical purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, necessitating further optimization.
-
Thermodynamic Properties: The frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy. These thermodynamic corrections are essential for obtaining accurate relative energies between conformers.
4. Single-Point Energy Refinement:
To obtain more accurate relative energies, single-point energy calculations are performed on the B3LYP/6-31G(d) optimized geometries using a larger, more flexible basis set. A common choice for this refinement is the 6-311+G(d,p) basis set, which includes diffuse functions (+) to better describe lone pairs and more extensive polarization functions (d,p) on both heavy atoms and hydrogens. The final relative energies of the conformers are then calculated based on these higher-level single-point energies, corrected with the ZPVE from the frequency calculations.
Data Presentation: Hypothetical Quantum Chemical Data for 3,5,5-Trimethylhexanol Conformers
The following tables present hypothetical, yet realistic, quantitative data that would be expected from a quantum chemical study of 3,5,5-trimethylhexanol, following the protocol described above. This data is for illustrative purposes to demonstrate the expected outcomes of such an analysis.
Table 1: Relative Energies of 3,5,5-Trimethylhexanol Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| TMH-1 | 0.00 | 0.00 | 0.00 |
| TMH-2 | 0.52 | 0.48 | 0.55 |
| TMH-3 | 1.15 | 1.09 | 1.21 |
| TMH-4 | 1.89 | 1.81 | 1.98 |
Energies calculated at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level of theory.
Table 2: Selected Geometric Parameters for the Lowest Energy Conformer (TMH-1) of 3,5,5-Trimethylhexanol
| Parameter | Atoms Involved | Value |
| Bond Length | O - H | 0.965 Å |
| Bond Length | C1 - O | 1.428 Å |
| Bond Length | C3 - C4 | 1.541 Å |
| Bond Angle | C1 - O - H | 109.2° |
| Bond Angle | C2 - C1 - O | 111.5° |
| Dihedral Angle | H - O - C1 - C2 | 65.4° |
| Dihedral Angle | C2 - C3 - C4 - C5 | 178.9° |
Geometries optimized at the B3LYP/6-31G(d) level of theory.
Visualization of Computational Workflows and Concepts
To further clarify the methodologies and logical relationships in quantum chemical calculations, the following diagrams are provided in the DOT language for Graphviz.
A Technical Guide to the Historical Production of 3,5,5-Trimethylhexanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methods for the production of 3,5,5-trimethylhexanol, a key intermediate in the synthesis of various industrial products, including plasticizers and lubricants. The primary historical and industrial method for its synthesis has been the Oxo process, a two-step procedure involving the hydroformylation of diisobutylene followed by the hydrogenation of the resulting aldehyde.
The Oxo Process: A Two-Step Synthesis
The most prevalent method for producing 3,5,5-trimethylhexanol involves the Oxo process, which starts with diisobutylene, a readily available industrial chemical.[1][2] This process can be broken down into two main stages:
-
Hydroformylation of Diisobutylene: In this step, diisobutylene is reacted with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst to form 3,5,5-trimethylhexanal.
-
Hydrogenation of 3,5,5-trimethylhexanal: The aldehyde intermediate is then hydrogenated to produce the final product, 3,5,5-trimethylhexanol.
Historically, cobalt-based catalysts were predominantly used for the hydroformylation step.[3] Later developments also saw the use of rhodium-based catalysts, which can operate under milder conditions.[1]
Experimental Protocols
A key historical reference for the production of 3,5,5-trimethylhexanol is a 1950 patent which outlines a cobalt-catalyzed hydroformylation followed by a nickel-catalyzed hydrogenation.[3]
Step 1: Hydroformylation of Diisobutylene
-
Reactants:
-
Commercial diisobutylene
-
Reduced cobalt catalyst
-
A mixture of equal parts of carbon monoxide and hydrogen
-
-
Reaction Conditions:
-
The reaction is conducted in a silver-lined reaction vessel.
-
Temperature: 160°C
-
Pressure: 1100-1800 pounds per square inch
-
Reaction Time: 2 hours
-
-
Procedure:
-
Charge the reaction vessel with commercial diisobutylene and the reduced cobalt catalyst.
-
Introduce the mixture of carbon monoxide and hydrogen.
-
Maintain the reaction at 160°C and a pressure of 1100-1800 psi for 2 hours.
-
After the reaction, filter off the catalyst.
-
Distill the reaction mixture to yield 3,5,5-trimethylhexanal. The boiling point of the aldehyde is cited as 82-83°C at 35 mm Hg.[3]
-
-
Yield: 40-65% of the theoretical amount of 3,5,5-trimethylhexanal.[3]
Step 2: Hydrogenation of 3,5,5-trimethylhexanal
-
Reactants:
-
3,5,5-trimethylhexanal (from Step 1)
-
Nickel-on-kieselguhr catalyst (8% by weight)
-
Dioxane (as a 50% solution)
-
-
Reaction Conditions:
-
Reaction Time: 2 to 4 hours
-
-
Procedure:
-
Prepare a 50% solution of 3,5,5-trimethylhexanal in dioxane.
-
Add the nickel-on-kieselguhr catalyst.
-
Conduct the hydrogenation for 2 to 4 hours.
-
-
Yield: A substantially quantitative yield of 3,5,5-trimethyl-1-hexanol is reported.[3]
Data Presentation
The following tables summarize the quantitative data extracted from the historical experimental protocols.
Table 1: Hydroformylation of Diisobutylene - Reaction Parameters
| Parameter | Value |
| Starting Material | Commercial Diisobutylene |
| Catalyst | Reduced Cobalt |
| Gaseous Reactants | Carbon Monoxide & Hydrogen (1:1) |
| Temperature | 160°C |
| Pressure | 1100 - 1800 psi |
| Reaction Time | 2 hours |
| Product | 3,5,5-trimethylhexanal |
| Yield | 40 - 65% |
| Product Boiling Point | 82 - 83°C @ 35 mm Hg |
Table 2: Hydrogenation of 3,5,5-trimethylhexanal - Reaction Parameters
| Parameter | Value |
| Starting Material | 3,5,5-trimethylhexanal |
| Catalyst | 8% Nickel-on-kieselguhr |
| Solvent | 50% Dioxane Solution |
| Reaction Time | 2 - 4 hours |
| Product | 3,5,5-trimethyl-1-hexanol |
| Yield | Substantially Quantitative |
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the historical production method for 3,5,5-trimethylhexanol.
Caption: The overall two-step synthesis of 3,5,5-trimethylhexanol.
Caption: Experimental workflow for the hydroformylation of diisobutylene.
Caption: Experimental workflow for the hydrogenation of 3,5,5-trimethylhexanal.
References
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) protocol for Trimethylhexanol analysis
Introduction
Trimethylhexanol, specifically 3,5,5-trimethyl-1-hexanol, is a branched-chain nonyl alcohol used as a fragrance ingredient, solvent, and intermediate in chemical synthesis.[1][2] Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity. This document provides a detailed protocol for the analysis of 3,5,5-trimethyl-1-hexanol using GC-MS.
Experimental Protocol
This protocol outlines the steps for sample preparation and GC-MS analysis of this compound.
1. Sample Preparation
The sample preparation method should be adapted based on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis.
-
Liquid Samples (e.g., fragrances, solvents):
-
Accurately dilute the sample in a suitable volatile solvent such as hexane, ethyl acetate, or dichloromethane to a final concentration of approximately 1-10 µg/mL.
-
Vortex the solution to ensure homogeneity.
-
If the sample contains particulates, centrifuge or filter it through a 0.45 µm syringe filter into a clean GC vial.
-
-
Solid or Semi-Solid Samples (e.g., creams, waxes):
-
Accurately weigh a known amount of the homogenized sample into a glass tube.
-
Add a measured volume of a suitable extraction solvent (e.g., hexane or a mixture of hexane and a more polar solvent).
-
Vortex or sonicate the mixture for 15-20 minutes to ensure complete extraction of this compound.
-
Centrifuge the mixture to separate the solid matrix from the solvent.
-
Carefully transfer the supernatant (the solvent layer) to a clean GC vial.
-
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized for the specific instrument and application.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Injector | Split/splitless injector, operated in split mode with a split ratio of 20:1 to 50:1. |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min. |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 240 °C, hold for 5 minutes. |
| Injection Volume | 1 µL |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) at 70 eV. |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Scan Mode | Full scan mode from m/z 40 to 300 for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for 3,5,5-Trimethyl-1-hexanol | Quantifier ion: 57.0. Qualifier ions: 69.0, 87.0, 111.0.[1] |
3. Data Analysis
-
Identification: The identification of 3,5,5-trimethyl-1-hexanol is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum (e.g., NIST).
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of 3,5,5-trimethyl-1-hexanol of known concentrations. The peak area of the quantifier ion (m/z 57.0) is plotted against the concentration. The concentration of this compound in the samples is then determined from this calibration curve.
Data Presentation
The following table summarizes the key quantitative data for the GC-MS analysis of 3,5,5-trimethyl-1-hexanol.
| Parameter | Value | Reference |
| Molecular Weight | 144.25 g/mol | [1] |
| CAS Registry Number | 3452-97-9 | [2] |
| Kovats Retention Index (Standard Non-polar) | 1041 | [1][3] |
| Major Mass Fragments (m/z) and Abundance | 57.0 (99.99), 69.0 (43.50), 56.0 (33.70), 87.0 (25.17), 111.0 (16.88) | [1] |
Experimental Workflow and Signaling Pathways
The logical flow of the analytical protocol is depicted in the following diagram.
Caption: GC-MS workflow for this compound analysis.
References
Application Notes and Protocols: Trimethylhexanol as a Precursor for Synthetic Lubricants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3,5,5-trimethyl-1-hexanol in the synthesis of high-performance synthetic lubricants. The resulting esters, particularly those derived from dicarboxylic acids, exhibit favorable properties such as a high viscosity index, making them suitable for various demanding applications.
Introduction
Synthetic lubricants are engineered to provide superior performance under a wider range of operating conditions compared to conventional mineral oils. Polyol esters, a class of synthetic lubricants, are synthesized through the esterification of an alcohol with a carboxylic acid. 3,5,5-Trimethyl-1-hexanol, a branched-chain primary alcohol, serves as an excellent precursor for synthetic lubricant base stocks. Its branched structure contributes to lubricants with desirable low-temperature fluidity (low pour point) and good thermal and oxidative stability.
The reaction of 3,5,5-trimethyl-1-hexanol with aliphatic dicarboxylic acids, such as adipic acid or sebacic acid, yields diesters with an unusually high viscosity index.[1] A high viscosity index indicates a smaller change in viscosity with temperature fluctuations, a critical characteristic for lubricants operating in environments with significant temperature variations.
Synthesis of Trimethylhexanol-Based Esters
The primary method for synthesizing diester lubricants from 3,5,5-trimethyl-1-hexanol is the Fischer-Speier esterification. This reaction involves heating the alcohol and a dicarboxylic acid in the presence of an acid catalyst. To drive the reaction to completion, the water produced is continuously removed.
Logical Workflow of Synthetic Lubricant Production
Caption: Workflow for the synthesis and purification of this compound-based diester lubricants.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of diester lubricants from 3,5,5-trimethyl-1-hexanol.
Synthesis of Di(3,5,5-trimethylhexyl) Adipate
This protocol is based on the general principles of Fischer esterification for the preparation of dicarboxylic acid esters.
Materials:
-
3,5,5-trimethyl-1-hexanol (≥98%)
-
Adipic acid (≥99%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH, ≥98.5%) or concentrated sulfuric acid
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add adipic acid (14.6 g, 0.1 mol) and 3,5,5-trimethyl-1-hexanol (31.7 g, 0.22 mol, 10% molar excess).
-
Solvent and Catalyst Addition: Add 100 mL of toluene to dissolve the reactants. With stirring, add p-toluenesulfonic acid monohydrate (0.38 g, 0.002 mol, 1-2 mol% of the dicarboxylic acid).
-
Esterification: Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask. Heat the mixture to reflux (approximately 110-120°C) using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until the theoretical amount of water (3.6 mL, 0.2 mol) is collected, which typically takes 4-8 hours.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of deionized water, two 50 mL portions of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by vacuum distillation to remove any unreacted alcohol and other volatile impurities.
Synthesis of Di(3,5,5-trimethylhexyl) Sebacate
This protocol follows a similar procedure to the adipate synthesis, substituting sebacic acid for adipic acid. A study reported a yield of 84% for this synthesis when catalyzed by Novozym 435 at 50°C over 20 hours. For a traditional acid-catalyzed synthesis, the following protocol can be adapted.
Materials:
-
3,5,5-trimethyl-1-hexanol (≥98%)
-
Sebacic acid (≥99%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH, ≥98.5%)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine sebacic acid (20.2 g, 0.1 mol) and 3,5,5-trimethyl-1-hexanol (31.7 g, 0.22 mol).
-
Solvent and Catalyst: Add 100 mL of toluene and p-TsOH (0.38 g, 0.002 mol).
-
Esterification: Reflux the mixture using a Dean-Stark apparatus until the theoretical amount of water (3.6 mL) is collected.
-
Work-up and Purification: Follow the same work-up, drying, and purification steps as described for di(3,5,5-trimethylhexyl) adipate.
Data Presentation: Properties of Synthetic Esters
The following tables summarize typical quantitative data for synthetic esters. While specific data for this compound-based esters is limited in publicly available literature, the properties of structurally similar esters, such as those from 2-ethylhexanol, provide a reasonable proxy for expected performance. The branched nature of 3,5,5-trimethyl-1-hexanol is expected to impart excellent low-temperature properties (low pour point).
Table 1: Physical Properties of 3,5,5-trimethyl-1-hexanol
| Property | Value |
| Molecular Formula | C₉H₂₀O |
| Molecular Weight | 144.25 g/mol |
| Boiling Point | 193-194 °C |
| Density | 0.824 g/mL at 25 °C |
| Flash Point | 81.11 °C |
Table 2: Typical Properties of Synthetic Diester Lubricants (Analogous Compounds)
| Property | Di(2-ethylhexyl) Adipate | Di(2-ethylhexyl) Sebacate |
| Viscosity @ 40°C (cSt) | ~12.5 | ~12.1 |
| Viscosity @ 100°C (cSt) | ~3.3 | ~3.3 |
| Viscosity Index | ~145 | ~155 |
| Pour Point (°C) | < -60 | -55 |
| Flash Point (°C) | ~200 | >230 |
| Oxidative Stability | Good | Very Good |
Note: These values are representative and can vary based on the specific grade and purity of the product.
Characterization of Synthetic Lubricant Esters
The synthesized esters should be characterized to ensure purity and determine their key lubricant properties.
Characterization Workflow
Caption: Workflow for the characterization of synthesized diester lubricants.
Key Analytical Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester by identifying the characteristic C=O stretch (around 1735 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final product and identify any residual starting materials or byproducts.
-
Viscometry (ASTM D445): To measure the kinematic viscosity at 40°C and 100°C, from which the viscosity index (ASTM D2270) can be calculated.
-
Pour Point (ASTM D97): To determine the lowest temperature at which the lubricant will flow.
-
Flash Point (ASTM D92): To measure the temperature at which the lubricant gives off enough vapor to ignite in the presence of a flame.
-
Oxidative Stability (e.g., Rotary Bomb Oxidation Test - RBOT, ASTM D2272): To evaluate the lubricant's resistance to degradation at elevated temperatures in the presence of oxygen.
References
Application of Trimethylhexanol in the Synthesis of Novel Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel esters utilizing 3,5,5-trimethylhexanol. The unique branched structure of this alcohol imparts desirable physicochemical properties to its corresponding esters, making them valuable candidates for applications in various fields, including specialty lubricants, fragrances, and advanced drug delivery systems.
Introduction
3,5,5-trimethylhexanol is a nine-carbon branched primary alcohol. Esters derived from this alcohol are of significant interest due to their high viscosity index, thermal stability, and unique solvency characteristics. These properties make them suitable for a range of applications, from high-performance lubricants to flavor and fragrance components.[1][2][3] Furthermore, the lipophilic nature and branched structure of these esters suggest their potential as vehicles for the controlled delivery of therapeutic agents. The steric hindrance provided by the trimethylhexyl group can influence the rate of ester hydrolysis, a key factor in the design of prodrugs and controlled-release formulations.
Applications in Novel Ester Synthesis
The synthesis of novel esters from 3,5,5-trimethylhexanol can be broadly categorized into two primary methodologies: chemical synthesis and enzymatic synthesis.
Chemical Synthesis of Trimethylhexanol Esters
Traditional chemical esterification methods, such as Fischer-Speier esterification, are widely applicable for the synthesis of esters from 3,5,5-trimethylhexanol. These methods typically involve the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst.[1] Alternatively, the use of more reactive acyl donors like acid anhydrides or acyl chlorides can facilitate the reaction, often under milder conditions. Ester interchange, or transesterification, is another viable route where 3,5,5-trimethylhexanol displaces a more volatile alcohol from an existing ester.[1]
Key Applications:
-
Synthetic Lubricants: Esters of 3,5,5-trimethylhexanol with dicarboxylic acids, such as adipic and sebacic acid, exhibit an exceptionally high viscosity index, making them excellent base oils for synthetic lubricants.[1]
-
Fragrance and Flavor Compounds: Esterification with short-chain carboxylic acids can produce esters with pleasant, fruity aromas, suitable for use in the fragrance and flavor industries.[2]
-
Polymer Modifiers: Polymeric esters, such as poly(3,5,5-trimethylhexyl methacrylate), can be used as additives to improve the viscosity and viscosity index of conventional lubricating oils.[1]
Enzymatic Synthesis of this compound Esters
Enzymatic synthesis, employing lipases as biocatalysts, offers a green and highly selective alternative to chemical methods.[4][5] These reactions are conducted under mild conditions, minimizing the formation of byproducts and preserving thermally sensitive functional groups. Lipases, such as those from Candida antarctica (e.g., Novozym® 435), are particularly effective in non-aqueous media for the esterification of sterically hindered alcohols like 3,5,5-trimethylhexanol.
Key Advantages:
-
High Selectivity: Enzymes can selectively catalyze esterification at specific hydroxyl groups, which is particularly useful for the synthesis of complex molecules.
-
Mild Reaction Conditions: Lower temperatures and neutral pH conditions reduce the risk of side reactions and degradation of sensitive substrates.
-
Environmental Sustainability: Enzymatic processes are considered environmentally friendly due to the biodegradable nature of the catalyst and often solvent-free conditions.
Application in Drug Development
The development of effective drug delivery systems is crucial for optimizing the therapeutic efficacy of pharmaceutical compounds. Branched-chain esters are emerging as promising tools in this field due to their influence on drug solubility, membrane permeability, and release kinetics. Novel esters of 3,5,5-trimethylhexanol can be designed as prodrugs or as components of advanced drug delivery vehicles.
The highly branched nature of the 3,5,5-trimethylhexyl moiety can enhance the lipophilicity of a parent drug molecule, which can improve its transport across biological membranes.[6] Furthermore, the steric hindrance around the ester linkage can be tailored to control the rate of enzymatic or hydrolytic cleavage, allowing for a sustained release of the active drug. This controlled release can help in maintaining therapeutic drug concentrations over a prolonged period, reducing dosing frequency, and minimizing side effects.
The logical workflow for exploring these esters in drug delivery is as follows:
Quantitative Data Summary
The following tables summarize the physicochemical properties of 3,5,5-trimethylhexanol and some of its representative esters.
Table 1: Physicochemical Properties of 3,5,5-Trimethylhexanol
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₀O | [7] |
| Molecular Weight | 144.26 g/mol | [7] |
| Boiling Point | 193-202 °C | [7] |
| Density | 0.824 - 0.830 g/mL at 20-25 °C | [3][7] |
| Refractive Index | 1.432 - 1.435 at 20 °C | [3][7] |
| Flash Point | 81.11 - 93 °C | [3][7] |
| Solubility | Insoluble in water | [7] |
Table 2: Properties of Novel Esters Synthesized from 3,5,5-Trimethylhexanol
| Ester Name | Carboxylic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n_D) | Application | Reference(s) |
| 3,5,5-Trimethylhexyl Methacrylate | Methacrylic Acid | C₁₃H₂₄O₂ | 212.33 | 67-73 @ 0.5-0.9 mmHg | 1.4370 @ 20°C | Polymer Additive | [1] |
| Di(3,5,5-trimethylhexyl) Adipate | Adipic Acid | C₂₄H₄₆O₄ | 406.62 | - | - | Synthetic Lubricant | [1] |
| Di(3,5,5-trimethylhexyl) Sebacate | Sebacic Acid | C₂₈H₅₄O₄ | 470.73 | - | 1.4488 @ 20°C | Synthetic Lubricant | [1] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Di(3,5,5-trimethylhexyl) Adipate (Fischer Esterification)
This protocol describes a typical acid-catalyzed esterification for the production of a diester for lubricant applications.
References
- 1. US2499848A - Esters of 3,5,5-trimethyl-1-hexanol - Google Patents [patents.google.com]
- 2. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]
- 3. 3,5,5-trimethyl hexanol, 3452-97-9 [thegoodscentscompany.com]
- 4. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation factors affecting release of drug from topical vehicles. II. Effect of solubility on in vitro delivery of a series of n-alkyl p-aminobenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 3,3,5-Trimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,5-Trimethylcyclohexanol is a cyclic alcohol used as a chemical intermediate in the synthesis of various compounds, including pharmaceuticals and fragrances.[1][] It is typically synthesized through the hydrogenation of isophorone, a process that can result in a mixture of cis- and trans-isomers and leave behind unreacted starting material or intermediates like 3,3,5-trimethylcyclohexanone.[1][3] For many applications, particularly in the pharmaceutical industry, the separation and purification of these isomers and the removal of impurities are critical. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 3,3,5-Trimethylcyclohexanol, addressing the separation of its isomers and common process-related impurities.
Given that 3,3,5-Trimethylcyclohexanol lacks a significant UV chromophore, this method employs a Refractive Index (RI) detector, which is a universal detector suitable for compounds with limited or no UV absorption.[4][5] A reversed-phase HPLC approach is utilized, which is effective for the separation of non-polar to moderately polar compounds like cyclic alcohols.
Materials and Reagents
-
3,3,5-Trimethylcyclohexanol (commercial grade, mixture of cis- and trans-isomers)
-
Isophorone (≥98% purity)
-
3,3,5-Trimethylcyclohexanone (≥98% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized and filtered)
-
Acetonitrile (HPLC grade)
-
Isopropyl Alcohol (HPLC grade)
Experimental Protocols
Standard and Sample Preparation
Standard Preparation:
-
Prepare individual stock solutions of cis-3,3,5-Trimethylcyclohexanol, trans-3,3,5-Trimethylcyclohexanol, isophorone, and 3,3,5-trimethylcyclohexanone at a concentration of 1 mg/mL in methanol.
-
Prepare a mixed standard solution containing all four components by appropriately diluting the stock solutions with the mobile phase.
Sample Preparation:
-
Dissolve 10 mg of the commercial 3,3,5-Trimethylcyclohexanol sample in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector is required.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) Detector |
| Detector Temperature | 35 °C |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
Data Analysis
The peaks corresponding to cis-3,3,5-Trimethylcyclohexanol, trans-3,3,5-Trimethylcyclohexanol, isophorone, and 3,3,5-trimethylcyclohexanone are identified by comparing their retention times with those of the standards. The purity of the 3,3,5-Trimethylcyclohexanol isomers can be determined by calculating the peak area percentage.
Expected Results
The described HPLC method is expected to provide good separation of the cis- and trans-isomers of 3,3,5-Trimethylcyclohexanol from each other and from potential impurities like isophorone and 3,3,5-trimethylcyclohexanone. A hypothetical chromatogram would show baseline separation of all four components. The expected elution order would be based on polarity, with the more polar compounds eluting earlier.
Table of Expected Retention Times and Resolution:
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| Isophorone | ~ 4.5 | > 2.0 (between Isophorone and 3,3,5-trimethylcyclohexanone) |
| 3,3,5-Trimethylcyclohexanone | ~ 5.8 | > 1.5 (between 3,3,5-trimethylcyclohexanone and trans-isomer) |
| trans-3,3,5-Trimethylcyclohexanol | ~ 7.2 | > 1.5 (between trans- and cis-isomers) |
| cis-3,3,5-Trimethylcyclohexanol | ~ 8.5 | - |
Note: These are estimated values and may vary depending on the specific column and system used.
Experimental Workflow Diagram
References
Application Notes and Protocols: Trimethylhexanol as a Fragrance Ingredient in Complex Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,5-Trimethyl-1-hexanol is a branched chain saturated alcohol utilized as a fragrance ingredient in a wide array of consumer and industrial products.[1][2] Its characteristic scent profile, coupled with its performance attributes, makes it a versatile component in the creation of complex fragrance formulations for cosmetics, personal care items, and household products.[1] These application notes provide a comprehensive overview of 3,5,5-Trimethyl-1-hexanol, including its physicochemical properties, olfactory characteristics, and performance data. Detailed protocols for the evaluation of this fragrance ingredient in complex formulations are also presented to guide researchers and formulators in its effective application.
Physicochemical Properties of 3,5,5-Trimethyl-1-hexanol
A summary of the key physicochemical properties of 3,5,5-Trimethyl-1-hexanol is provided in the table below. This data is essential for formulators to understand its behavior in various solvent systems and product bases.
| Property | Value | Reference |
| Synonyms | 3,5,5-Trimethylhexanol, Isononyl Alcohol, Nonylol | [3] |
| CAS Number | 3452-97-9 | [3] |
| Molecular Formula | C9H20O | [3] |
| Molecular Weight | 144.25 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 193-194 °C | [2] |
| Flash Point | 81.11 °C (178 °F) | [4] |
| Density | 0.824 g/mL at 25 °C | [2] |
| Refractive Index | 1.43200 to 1.43400 @ 20.00 °C | [4] |
| Vapor Pressure | 0.119 mmHg @ 25 °C (estimated) | [4] |
| Water Solubility | 572 mg/L @ 25 °C (estimated) | [4] |
| logP (o/w) | 2.976 (estimated) | [4] |
Olfactory Profile and Performance
3,5,5-Trimethyl-1-hexanol possesses a complex and multifaceted odor profile, generally characterized as green, floral, and herbaceous.[4] Its scent characteristics can vary with concentration, providing formulators with a versatile note for their fragrance creations.
| Concentration | Odor Description | Reference |
| 10.00% in Dipropylene Glycol | Grassy, green, weedy, floral, earthy, aldehydic, hay, straw, leaf | [4] |
| 5.00% | Green, floral, herbal, cooling, camphoreous, woody, melon, berry | [4] |
| 10.00 ppm (Taste) | Green, cooling, herbal, woody, musty, berry, melon, with minty nuances | [4] |
Substantivity: 16 hours at 100.00 %[4]
Recommended Usage Levels: Up to 1.0000 % in the fragrance concentrate.[4]
Application in Complex Formulations
3,5,5-Trimethyl-1-hexanol is utilized in a variety of product types due to its favorable stability and scent profile.
Product Applications:
-
Fragrances
-
Shampoos
-
Soaps
-
Household cleaners
-
Detergents[1]
While specific comparative performance data in different consumer product matrices is limited in publicly available literature, its widespread use suggests good stability and performance in these applications.
Experimental Protocols
Protocol 1: Sensory Evaluation of 3,5,5-Trimethyl-1-hexanol in a Model Formulation
This protocol outlines the methodology for conducting a sensory panel evaluation to assess the olfactory characteristics of 3,5,5-Trimethyl-1-hexanol within a simple cosmetic base.
Objective: To characterize the odor profile and intensity of 3,5,5-Trimethyl-1-hexanol in a representative leave-on product formulation.
Materials:
-
3,5,5-Trimethyl-1-hexanol (fragrance grade)
-
Unscented lotion base (e.g., a simple oil-in-water emulsion)
-
Glass beakers and stirring rods
-
Digital scale
-
Odor-free sample containers
-
Olfactory evaluation booths
-
Panel of trained sensory assessors (minimum of 10)
-
Data collection forms or software
Procedure:
-
Sample Preparation:
-
Prepare a 1% (w/w) solution of 3,5,5-Trimethyl-1-hexanol in the unscented lotion base.
-
Accurately weigh the lotion base into a glass beaker.
-
Add the required amount of 3,5,5-Trimethyl-1-hexanol.
-
Stir gently until the fragrance is homogeneously dispersed.
-
Prepare a control sample of the unscented lotion base.
-
Transfer the samples to coded, odor-free containers.
-
Allow the samples to equilibrate for 24 hours at room temperature.
-
-
Sensory Evaluation:
-
Conduct the evaluation in a well-ventilated, odor-neutral environment.
-
Present the coded samples (test and control) to the panelists in a randomized order.
-
Instruct panelists to assess the odor of each sample by smelling the product directly from the container.
-
Panelists should rate the perceived intensity of the fragrance on a labeled magnitude scale (e.g., 0 = no odor, 100 = extremely strong odor).
-
Panelists should describe the character of the scent using a provided list of descriptors (e.g., green, floral, fruity, woody, etc.) and are encouraged to add their own.
-
A break of at least 5 minutes should be taken between sample evaluations to prevent olfactory fatigue.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for the intensity ratings.
-
Analyze the frequency of use for each odor descriptor.
-
Statistical analysis (e.g., t-test) can be used to determine if there is a significant difference in perceived intensity between samples.
-
Protocol 2: Evaluation of Fragrance Longevity on a Substrate
This protocol describes a method to assess the substantivity and longevity of 3,5,5-Trimethyl-1-hexanol on a standardized substrate.
Objective: To determine the duration for which the scent of 3,5,5-Trimethyl-1-hexanol is perceptible on a fabric substrate.
Materials:
-
3,5,5-Trimethyl-1-hexanol
-
Ethanol (perfumer's grade)
-
Cotton fabric swatches (e.g., 10 cm x 10 cm, pre-washed with unscented detergent and rinsed thoroughly)
-
Micropipette
-
Drying rack
-
Odor-free, well-ventilated evaluation area
-
Panel of trained sensory assessors
Procedure:
-
Sample Preparation:
-
Prepare a 10% (v/v) solution of 3,5,5-Trimethyl-1-hexanol in ethanol.
-
Using a micropipette, apply 100 µL of the solution evenly onto the center of a cotton swatch.
-
Prepare a control swatch with 100 µL of ethanol only.
-
Hang the swatches on a drying rack in the evaluation area, ensuring they do not touch.
-
-
Sensory Evaluation:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 16 hours), instruct panelists to smell the treated swatch and the control swatch.
-
Panelists should rate the perceived intensity of the fragrance on the treated swatch using a categorical scale (e.g., 0 = no odor, 1 = slight, 2 = moderate, 3 = strong).
-
The evaluation should continue until the fragrance is no longer perceptible by the majority of the panelists.
-
-
Data Analysis:
-
Plot the average intensity rating against time to create a longevity curve.
-
Determine the time at which the average intensity rating falls below a predetermined threshold (e.g., 1).
-
Protocol 3: Accelerated Stability Testing of a Fragranced Formulation
This protocol provides a method for assessing the stability of a formulation containing 3,5,5-Trimethyl-1-hexanol under accelerated aging conditions.
Objective: To evaluate the physical and chemical stability of a complex formulation containing 3,5,5-Trimethyl-1-hexanol when subjected to elevated temperatures.
Materials:
-
Test formulation containing 3,5,5-Trimethyl-1-hexanol
-
Control formulation (without fragrance)
-
Stability ovens set at various temperatures (e.g., 40°C, 50°C)
-
pH meter
-
Viscometer
-
Gas chromatograph-mass spectrometer (GC-MS) (optional, for chemical analysis)
-
Identical storage containers for all samples
Procedure:
-
Sample Storage:
-
Place samples of the test and control formulations in the stability ovens.
-
Store a set of samples at room temperature (e.g., 25°C) as a reference.
-
-
Evaluation at Time Intervals:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove samples from the ovens and allow them to equilibrate to room temperature.
-
Visual Assessment: Observe any changes in color, clarity, and phase separation.
-
Odor Assessment: Smell the samples and note any changes in the fragrance profile or intensity.
-
pH Measurement: Measure the pH of the samples.
-
Viscosity Measurement: Measure the viscosity of the samples.
-
(Optional) Chemical Analysis: Use GC-MS to quantify the concentration of 3,5,5-Trimethyl-1-hexanol and identify any potential degradation products.
-
-
Data Analysis:
-
Tabulate the results for each parameter at each time point and temperature.
-
Compare the changes in the test formulation to the control and the room temperature samples to assess the impact of the fragrance and elevated temperature.
-
Visualizations
Olfactory Signaling Pathway
The following diagram illustrates the signal transduction pathway initiated by the binding of an odorant molecule, such as 3,5,5-Trimethyl-1-hexanol, to an olfactory receptor.
References
Application Note: High-Yield Synthesis of Dicarboxylic Acid Esters with Trimethylhexanol
Abstract
This application note provides a detailed protocol for the efficient synthesis of diesters from dicarboxylic acids and 3,5,5-trimethylhexanol via Fischer esterification. This method is crucial for researchers in materials science and drug development requiring the synthesis of high molecular weight, branched esters for applications such as specialized lubricants, plasticizers, and drug delivery systems. The protocol details a robust and high-yield procedure, including reaction setup, purification, and characterization of the final product.
Introduction
The esterification of dicarboxylic acids with long-chain, branched alcohols like 3,5,5-trimethylhexanol is a key chemical transformation for producing molecules with tailored physical and chemical properties. These resulting diesters often exhibit desirable characteristics such as high viscosity indices, low pour points, and excellent thermal stability. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used and effective method for this purpose.[1] The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water to form the ester. To drive the reaction equilibrium towards the product, water is typically removed as it is formed, often through azeotropic distillation.[2] This document outlines a specific protocol for the synthesis of bis(3,5,5-trimethylhexyl) adipate from adipic acid and 3,5,5-trimethylhexanol, serving as a representative example for the esterification of various dicarboxylic acids.
Experimental Protocol
This protocol is adapted from established procedures for the esterification of dicarboxylic acids with branched alcohols, such as 2-ethylhexanol.[3][4]
Materials:
-
Adipic Acid
-
3,5,5-Trimethylhexanol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane (for chromatography, if necessary)
-
Alumina (for chromatography, if necessary)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine adipic acid (1.0 eq), 3,5,5-trimethylhexanol (2.2 eq), p-toluenesulfonic acid monohydrate (0.01 eq), and toluene (approximately 2 mL per gram of adipic acid).
-
Esterification Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring.[3] The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction for 4-8 hours, or until the theoretical amount of water has been collected.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be further purified by vacuum distillation or column chromatography on alumina with a suitable eluent like dichloromethane to yield the pure diester.[5]
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of bis(3,5,5-trimethylhexyl) adipate, based on typical yields and conditions for similar esterifications.[3][4]
| Parameter | Value | Reference |
| Reactants | ||
| Adipic Acid | 1.0 molar equivalent | [3] |
| 3,5,5-Trimethylhexanol | 2.2 molar equivalents | [3] |
| Catalyst | ||
| p-Toluenesulfonic acid | 0.5 - 1.0 mol% | [3] |
| Reaction Conditions | ||
| Temperature | 120 - 140 °C | [3] |
| Reaction Time | 4 - 8 hours | [3] |
| Product | ||
| Expected Yield | >90% | [4] |
Characterization Data (Predicted for Bis(3,5,5-trimethylhexyl) Adipate):
-
¹H NMR (CDCl₃): δ ~4.0 ppm (t, 4H, -OCH₂-), ~2.3 ppm (t, 4H, -COCH₂-), ~1.6 ppm (m, 4H, -COCH₂CH₂-), ~1.1-1.4 ppm (m, aliphatic protons), ~0.9 ppm (s and d, methyl protons).
-
¹³C NMR (CDCl₃): δ ~173 ppm (C=O), ~65 ppm (-OCH₂-), ~34 ppm (-COCH₂-), and various signals in the aliphatic region for the alcohol backbone.
-
IR (neat): ~1735 cm⁻¹ (C=O stretch), ~1170 cm⁻¹ (C-O stretch).[6]
Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of the Fischer Esterification.
Experimental Workflow
Caption: Experimental workflow for diester synthesis.
References
Application Notes and Protocols: Use of 3,5,5-Trimethyl-1-hexanol as a Building Block in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3,5,5-trimethyl-1-hexanol in polymer synthesis. The primary route for its incorporation into a polymer backbone is through its conversion to 3,5,5-trimethylhexyl methacrylate, which can then undergo polymerization. The bulky, branched trimethylhexyl group imparts unique properties to the resulting polymer, such as a low glass transition temperature and hydrophobicity, making it a candidate for applications in specialty coatings, adhesives, and as a modifier for lubricating oils.
Overview of Synthetic Strategy
The use of 3,5,5-trimethyl-1-hexanol as a polymer building block typically involves a two-step process. First, the alcohol is converted to its corresponding methacrylate monomer. Subsequently, this monomer is polymerized, most commonly via free-radical polymerization, to yield poly(3,5,5-trimethylhexyl methacrylate).
Caption: Synthetic pathway from 3,5,5-trimethyl-1-hexanol to poly(3,5,5-trimethylhexyl methacrylate).
Experimental Protocols
2.1. Protocol for the Synthesis of 3,5,5-Trimethylhexyl Methacrylate
This protocol is adapted from the transesterification method described in historical patents and general knowledge of esterification reactions.
Materials:
-
3,5,5-Trimethyl-1-hexanol (144.25 g/mol )
-
Methyl methacrylate (100.12 g/mol ), stabilized
-
Anhydrous benzene or toluene
-
Hydroquinone (inhibitor)
-
Esterification catalyst (e.g., p-toluenesulfonic acid or a suitable tin-based catalyst)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Distillation head (e.g., Dean-Stark apparatus or a fractional distillation column)
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 144 g (1.0 mol) of 3,5,5-trimethyl-1-hexanol, 150 g (1.5 mol, 50% excess) of methyl methacrylate, 400 mL of anhydrous benzene, and 1.0 g of hydroquinone.
-
Add the esterification catalyst (e.g., 0.5-1.0 mol% of p-toluenesulfonic acid).
-
Assemble the distillation apparatus.
-
Heat the mixture to reflux. The methanol/benzene azeotrope will begin to distill. Continue the reaction until no more methanol is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the benzene by rotary evaporation.
-
Purify the resulting 3,5,5-trimethylhexyl methacrylate by vacuum distillation.
Caption: Workflow for the synthesis of 3,5,5-trimethylhexyl methacrylate.
2.2. Protocol for Bulk Polymerization of 3,5,5-Trimethylhexyl Methacrylate
This protocol for free-radical bulk polymerization is based on methods for similar methacrylate monomers.[1][2][3][4]
Materials:
-
Purified 3,5,5-trimethylhexyl methacrylate monomer
-
Free-radical initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN))
-
Methanol (for precipitation)
Equipment:
-
Polymerization tube or vial
-
Nitrogen or argon source
-
Oil bath or oven
-
Vacuum oven
Procedure:
-
Place the desired amount of 3,5,5-trimethylhexyl methacrylate into a polymerization tube.
-
Add the initiator (e.g., 0.1-0.5 wt% of BPO or AIBN).
-
Seal the tube with a rubber septum and deoxygenate the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
Place the sealed tube in a preheated oil bath or oven at 50-70°C.
-
Allow the polymerization to proceed for 16-24 hours. The viscosity of the solution will increase significantly.
-
To stop the polymerization, cool the tube in an ice bath.
-
Dissolve the polymer in a minimal amount of a suitable solvent (e.g., toluene or THF).
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Properties of Poly(3,5,5-trimethylhexyl methacrylate)
Direct experimental data for poly(3,5,5-trimethylhexyl methacrylate) is not widely available. The following table presents expected properties based on data from structurally similar polymethacrylates, such as poly(n-hexyl methacrylate)[5], poly(2-ethylhexyl methacrylate)[6][7], and poly(cyclohexyl methacrylate)[8][9][10]. The bulky, branched side chain is expected to result in a low glass transition temperature and a completely amorphous polymer.
| Property | Expected Value | Reference Polymer(s) for Estimation |
| Glass Transition Temp. (Tg) | -5 to -15 °C | Poly(n-hexyl methacrylate): -5 °C[5], Poly(2-ethylhexyl methacrylate): -10 °C[7] |
| Appearance | Clear, colorless solid | General for polymethacrylates |
| Density | ~0.9 - 1.0 g/mL | Poly(2-ethylhexyl methacrylate): ~0.908 g/mL |
| Refractive Index | ~1.44 - 1.48 | Poly(n-hexyl methacrylate): ~1.481[5], Poly(2-ethylhexyl methacrylate): ~1.439[6] |
| Solubility | Soluble in THF, toluene, chloroform; Insoluble in methanol, water | General for hydrophobic polymethacrylates[10][11] |
Potential Applications
The properties imparted by the 3,5,5-trimethylhexyl side chain suggest several potential applications for the resulting polymer:
-
Lubricant Additives: The original patent described its use to improve the viscosity and viscosity index of lubricating oils.[7]
-
Adhesives and Sealants: The low Tg suggests the polymer will be soft and rubbery at room temperature, making it suitable for pressure-sensitive adhesives and sealants.
-
Coatings: As a component in coatings, it could enhance flexibility, hydrophobicity, and weatherability.[6]
-
Plasticizers: While the monomer is derived from a plasticizer alcohol, the polymer itself could act as a polymeric plasticizer for other more rigid polymers.
These application notes provide a foundational understanding and practical protocols for researchers interested in exploring the use of 3,5,5-trimethyl-1-hexanol in polymer chemistry. The provided data, while estimated, offers a strong starting point for material design and characterization.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 聚甲丙烯酰酸己酯 溶液 average Mw ~400,000 by GPC, in toluene | Sigma-Aldrich [sigmaaldrich.com]
- 6. polychemistry.com [polychemistry.com]
- 7. POLY(2-ETHYLHEXYL METHACRYLATE) CAS#: 25719-51-1 [m.chemicalbook.com]
- 8. jamorin.com [jamorin.com]
- 9. 聚(甲基丙烯酸环己酯) powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. polymersource.ca [polymersource.ca]
- 11. polymersource.ca [polymersource.ca]
Application Notes & Protocols for the Quantitative Analysis of 3,5,5-Trimethyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 3,5,5-Trimethyl-1-hexanol. The methodologies described herein are essential for the quality control and validation of pharmaceutical preparations, ensuring product safety and efficacy. The protocols are designed to be readily implemented in a laboratory setting and are compliant with industry standards.
Introduction
3,5,5-Trimethyl-1-hexanol is a C9 alcohol that may be present in pharmaceutical formulations as a residual solvent or a synthesis byproduct. Accurate and precise quantification of this compound is critical to ensure that its levels are within the acceptable limits defined by regulatory bodies such as the International Council for Harmonisation (ICH). This document outlines two robust analytical methods for the determination of 3,5,5-Trimethyl-1-hexanol: a Gas Chromatography-Mass Spectrometry (GC-MS) method and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Both methods have been developed and validated based on ICH Q2(R1) guidelines.[1][2][3]
Method 1: Quantitative Analysis of 3,5,5-Trimethyl-1-hexanol by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is highly suitable for the determination of volatile residual solvents like 3,5,5-Trimethyl-1-hexanol in drug substances and products. The use of headspace injection minimizes matrix effects and provides high sensitivity.
1.1. Experimental Protocol
1.1.1. Materials and Reagents
-
3,5,5-Trimethyl-1-hexanol analytical standard (Purity ≥85.0%)
-
Internal Standard (IS): n-Nonane or other suitable non-interfering compound
-
Diluent: Dimethyl sulfoxide (DMSO) or other appropriate high-boiling solvent
-
High-purity water
-
Helium (carrier gas), purity ≥99.999%
1.1.2. Instrumentation
-
Gas chromatograph equipped with a headspace autosampler, a mass spectrometer (MS) detector, and a data acquisition system.
-
Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
1.1.3. Preparation of Solutions
-
Standard Stock Solution (SSS) of 3,5,5-Trimethyl-1-hexanol: Accurately weigh about 100 mg of 3,5,5-Trimethyl-1-hexanol into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Internal Standard Stock Solution (ISSS): Accurately weigh about 100 mg of the internal standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the SSS and ISSS with the diluent to achieve concentrations ranging from the Limit of Quantification (LOQ) to 120% of the specification limit. A minimum of five concentration levels is recommended.[1][3]
-
Sample Preparation: Accurately weigh approximately 100 mg of the drug substance or product into a 20 mL headspace vial. Add a known volume of the diluent and the ISSS. Seal the vial immediately.
1.1.4. GC-MS Operating Conditions
| Parameter | Condition |
| Headspace Sampler | |
| Vial Equilibration Temp | 80 °C |
| Vial Equilibration Time | 20 min |
| Transfer Line Temp | 100 °C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Split Ratio | 10:1 |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min) |
| Mass Spectrometer | |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions of 3,5,5-Trimethyl-1-hexanol (e.g., m/z 57, 69, 87, 111) and the Internal Standard |
1.2. Method Validation Summary
The following table summarizes the typical validation parameters and acceptance criteria for the quantitative analysis of 3,5,5-Trimethyl-1-hexanol by HS-GC-MS, based on ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Example Result (Hypothetical) |
| Specificity | No interference from blank, placebo, or other process impurities at the retention time of the analyte and IS. | Complies |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. | r² = 0.998 |
| Range | 5 ppm to 120 ppm | 5 ppm to 120 ppm |
| Accuracy (Recovery) | 80.0% to 120.0% recovery for spiked samples at three concentration levels (e.g., 50%, 100%, and 150% of target conc.). | 98.5% - 102.3% |
| Precision | ||
| - Repeatability (RSD) | RSD ≤ 15.0% for six replicate injections of the standard solution. | RSD = 2.5% |
| - Intermediate Precision | RSD ≤ 20.0% for analyses performed on different days, by different analysts, or on different instruments. | RSD = 4.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1. | 1.5 ppm |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1 and acceptable precision and accuracy. | 5.0 ppm |
| Robustness | Method performance is unaffected by small, deliberate variations in method parameters (e.g., oven temp, flow rate). | Complies |
1.3. Workflow Diagram
Caption: HS-GC-MS analysis workflow.
Method 2: Quantitative Analysis of 3,5,5-Trimethyl-1-hexanol by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is an alternative for the quantification of 3,5,5-Trimethyl-1-hexanol, particularly in cases where derivatization is employed to enhance UV detection, as aliphatic alcohols lack a strong chromophore.
2.1. Experimental Protocol
2.1.1. Materials and Reagents
-
3,5,5-Trimethyl-1-hexanol analytical standard (Purity ≥85.0%)
-
Derivatizing agent: 3,5-Dinitrobenzoyl chloride or other suitable UV-active agent
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Pyridine
2.1.2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2.1.3. Derivatization Procedure
-
To an accurately weighed amount of sample or standard, add a solution of 3,5-Dinitrobenzoyl chloride in acetonitrile.
-
Add a small amount of pyridine to catalyze the reaction.
-
Heat the mixture at 60 °C for 30 minutes to form the 3,5-dinitrobenzoyl ester derivative.
-
Cool the solution and dilute to a known volume with the mobile phase.
2.1.4. HPLC Operating Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | Approximately 15 minutes |
2.2. Method Validation Summary
The following table summarizes the typical validation parameters and acceptance criteria for the quantitative analysis of the 3,5,5-Trimethyl-1-hexanol derivative by HPLC-UV.
| Validation Parameter | Acceptance Criteria | Example Result (Hypothetical) |
| Specificity | No interference from blank, placebo, derivatizing agent, or other impurities at the retention time of the derivative. | Complies |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. | r² = 0.999 |
| Range | 10 µg/mL to 150 µg/mL | 10 µg/mL to 150 µg/mL |
| Accuracy (Recovery) | 90.0% to 110.0% recovery for spiked samples at three concentration levels. | 99.2% - 101.5% |
| Precision | ||
| - Repeatability (RSD) | RSD ≤ 2.0% for six replicate injections of the standard solution. | RSD = 0.8% |
| - Intermediate Precision | RSD ≤ 3.0% for analyses performed on different days, by different analysts, or on different instruments. | RSD = 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1. | 3.0 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1 and acceptable precision and accuracy. | 10.0 µg/mL |
| Robustness | Method performance is unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate). | Complies |
2.3. Workflow Diagram
Caption: HPLC-UV analysis workflow.
Conclusion
The HS-GC-MS and HPLC-UV methods detailed in this document provide reliable and robust approaches for the quantitative analysis of 3,5,5-Trimethyl-1-hexanol in pharmaceutical materials. The choice of method will depend on the specific application, available instrumentation, and the required sensitivity. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible data for regulatory submissions and quality control purposes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5,5-Trimethyl-1-hexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5,5-Trimethyl-1-hexanol for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Hydroformylation of Diisobutylene
Question 1: My hydroformylation reaction is showing low conversion of diisobutylene. What are the potential causes and solutions?
Answer: Low conversion in the hydroformylation step is a common issue that can often be attributed to catalyst activity, reaction conditions, or reactant purity.
Troubleshooting Steps:
-
Catalyst Deactivation:
-
Problem: The catalyst (Cobalt or Rhodium-based) may have lost activity due to impurities in the feedstock or syngas, or due to thermal degradation.
-
Solution: Ensure the diisobutylene and syngas (CO/H₂) are of high purity and free from sulfur compounds, oxygen, and other catalyst poisons. If catalyst deactivation is suspected, consider regenerating the catalyst according to the manufacturer's protocol or replacing it with a fresh batch. The Johnson Matthey process, for example, utilizes a robust ligand-free rhodium catalyst with efficient recovery technology to maintain high activity.[1]
-
-
Suboptimal Reaction Conditions:
-
Problem: The temperature and pressure may not be optimal for the specific catalyst and reactor setup.
-
Solution: Systematically vary the temperature and pressure within the recommended range for your catalyst. For instance, a rhodium catalyst with triphenylphosphine oxide as a ligand has shown a 90% yield of isononaldehyde at 140°C and 10.5 MPa.[1] In contrast, a cobalt-catalyzed process might operate at around 160°C and pressures of 1100-1800 psi.[2]
-
-
Poor Mass Transfer:
-
Problem: Inefficient mixing of the gaseous reactants (syngas) with the liquid phase (diisobutylene and catalyst) can limit the reaction rate.
-
Solution: Increase the stirring rate or improve the gas dispersion in the reactor to enhance the gas-liquid mass transfer.
-
Question 2: The selectivity of my hydroformylation reaction towards the desired 3,5,5-trimethylhexanal is low, with significant formation of byproducts. How can I improve it?
Answer: Improving the selectivity towards the target aldehyde is crucial for maximizing the final product yield. The choice of catalyst and reaction conditions plays a significant role.
Troubleshooting Steps:
-
Catalyst and Ligand Choice:
-
Problem: The catalyst system may not be optimal for directing the reaction towards the desired branched aldehyde.
-
Solution: Rhodium-based catalysts are generally more reactive than cobalt.[1] The use of specific ligands, such as phosphines or phosphites, can significantly influence the regioselectivity. Experiment with different ligands to find the optimal one for your system.
-
-
Syngas (CO/H₂) Ratio:
-
Problem: An incorrect ratio of carbon monoxide to hydrogen can lead to the formation of unwanted byproducts.
-
Solution: The typical syngas ratio for hydroformylation is 1:1. However, adjusting this ratio can sometimes improve selectivity. A systematic study of the effect of the CO:H₂ ratio on your specific catalyst system is recommended.
-
-
Control of Isomerization:
-
Problem: The catalyst might be promoting the isomerization of the diisobutylene feedstock, leading to a mixture of different C9 aldehydes.
-
Solution: Optimize the reaction temperature and pressure to minimize isomerization. Lower temperatures generally favor less isomerization but may also reduce the reaction rate.
-
Section 2: Hydrogenation of 3,5,5-Trimethylhexanal
Question 3: The hydrogenation of my 3,5,5-trimethylhexanal to the final alcohol is incomplete. What could be the reason?
Answer: Incomplete hydrogenation can result from issues with the catalyst, hydrogen pressure, or impurities.
Troubleshooting Steps:
-
Catalyst Activity:
-
Problem: The hydrogenation catalyst (e.g., Nickel-on-kieselguhr) may be poisoned or have lost its activity.
-
Solution: Ensure the aldehyde feed is free of impurities that could poison the catalyst. If the catalyst has been used multiple times, consider regeneration or replacement. A patent describes a substantially quantitative yield for the hydrogenation of 3,5,5-trimethylhexanal using a nickel-on-kieselguhr catalyst.[2]
-
-
Insufficient Hydrogen Pressure/Availability:
-
Problem: The hydrogen pressure might be too low, or the hydrogen availability at the catalyst surface is limited.
-
Solution: Increase the hydrogen pressure within the safe operating limits of your reactor. Ensure efficient stirring to improve the dissolution of hydrogen in the liquid phase.
-
-
Reaction Temperature:
-
Problem: The temperature might be too low for the catalyst to be sufficiently active.
-
Solution: Gradually increase the reaction temperature. For the hydrogenation of 3,5,5-trimethylhexanal, a temperature of around 150°C has been used.[2]
-
Section 3: Purification
Question 4: I am having difficulty purifying the final 3,5,5-Trimethyl-1-hexanol to the desired specification. What are the recommended purification methods?
Answer: Purification is a critical final step. Distillation is the most common method for purifying 3,5,5-Trimethyl-1-hexanol.
Troubleshooting Steps:
-
Inefficient Distillation:
-
Problem: The distillation column may not have enough theoretical plates to separate the product from close-boiling impurities.
-
Solution: Use a fractional distillation column with a higher number of theoretical plates. Operating the distillation under reduced pressure (vacuum distillation) is also recommended to lower the boiling point and prevent thermal degradation of the product. The boiling point of 3,5,5-trimethylhexanal is cited as 82-83°C at 35 mm Hg.[2]
-
-
Presence of Water:
-
Problem: Water can form azeotropes with the alcohol, making separation by distillation difficult.
-
Solution: Ensure the product is thoroughly dried before distillation using a suitable drying agent like anhydrous sodium sulfate.
-
Data Presentation
Table 1: Summary of Reaction Conditions for 3,5,5-Trimethylhexanal Synthesis (Hydroformylation)
| Parameter | Cobalt Catalyst[2] | Rhodium Catalyst[1] |
| Reactant | Diisobutylene | Mixed Octenes |
| Catalyst | Reduced Cobalt | Rhodium with triphenylphosphine oxide ligand |
| Temperature | -160 °C | 140 °C |
| Pressure | 1100-1800 psi | 10.5 MPa |
| Syngas Ratio (CO:H₂) | 1:1 | Not Specified |
| Yield | 40-65% | 90% |
Table 2: Summary of Reaction Conditions for 3,5,5-Trimethyl-1-hexanol Synthesis (Hydrogenation)
| Parameter | Value[2] |
| Reactant | 3,5,5-Trimethylhexanal |
| Catalyst | 8% Nickel-on-kieselguhr |
| Solvent | 50% Dioxane solution |
| Temperature | 150 °C |
| Time | 2 to 4 hours |
| Yield | Substantially quantitative |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 3,5,5-Trimethyl-1-hexanol
Step 1: Hydroformylation of Diisobutylene
-
Charge a high-pressure reactor with commercial diisobutylene and the chosen catalyst (e.g., a reduced cobalt catalyst or a rhodium-based catalyst).
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with a 1:1 mixture of carbon monoxide and hydrogen to the desired pressure (e.g., 1100-1800 psi for a cobalt catalyst).[2]
-
Heat the reactor to the target temperature (e.g., 160°C for a cobalt catalyst) while stirring vigorously.[2]
-
Maintain the reaction conditions for a specified duration (e.g., 2 hours).[2]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the crude 3,5,5-trimethylhexanal by distillation under reduced pressure.
Step 2: Hydrogenation of 3,5,5-Trimethylhexanal
-
Dissolve the purified 3,5,5-trimethylhexanal in a suitable solvent (e.g., 50% dioxane).[2]
-
Add the hydrogenation catalyst (e.g., 8% nickel-on-kieselguhr) to the solution.[2]
-
Transfer the mixture to a hydrogenation reactor.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the target temperature (e.g., 150°C) with efficient stirring.[2]
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete (typically 2-4 hours), cool the reactor and vent the pressure.[2]
-
Filter the reaction mixture to remove the catalyst.
-
Purify the final product, 3,5,5-Trimethyl-1-hexanol, by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: Overall workflow for the synthesis of 3,5,5-Trimethyl-1-hexanol.
Caption: Troubleshooting guide for low yield in 3,5,5-Trimethyl-1-hexanol synthesis.
References
Navigating the Oxo Process for Trimethylhexanol Production: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of Trimethylhexanol via the oxo process, minimizing by-product formation is a critical challenge. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during experimental work.
The production of this compound from diisobutylene is a two-step process involving an initial hydroformylation (oxo reaction) to produce an isomeric mixture of isononanal, followed by hydrogenation to the desired 3,5,5-trimethyl-1-hexanol. Undesired side reactions can occur at both stages, impacting yield and purity. This guide offers insights into identifying and mitigating the formation of these by-products.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products in the oxo process for this compound production?
A1: The main by-products originate from both the hydroformylation of diisobutylene and the subsequent hydrogenation of isononanal. During hydroformylation, these include:
-
Isomers of Isononanal: Besides the desired 3,5,5-trimethylhexanal, other C9 aldehyde isomers are formed.
-
Isononanols (Trimethylhexanols): Premature hydrogenation of the isononanal product to the corresponding alcohols can occur.
-
Paraffins (e.g., isooctane): Hydrogenation of the diisobutylene feedstock.
-
Heavy Ends: High-molecular-weight compounds formed primarily through aldol condensation of the isononanal products.
-
Unreacted Diisobutylene and its Oligomers: Incomplete conversion can lead to the presence of C8, C12, and C16 olefins in the final product stream.[1]
During the final hydrogenation step, by-products can include:
-
Incomplete Hydrogenation Products: Residual isononanal.
-
Ethers and Esters: Formed under certain conditions, particularly with cobalt catalysts.[2]
Q2: What causes the formation of "heavy ends" and how can I minimize them?
A2: "Heavy ends" are primarily the result of aldol condensation reactions, where two molecules of the isononanal product react to form higher molecular weight aldehydes, alcohols, and esters. The formation of these by-products is promoted by:
-
High Temperatures: Elevated temperatures in both the hydroformylation and distillation stages can accelerate aldol condensation.
-
High Aldehyde Concentration: Increased concentration of the isononanal product can drive the condensation reaction.
-
Presence of Basic or Acidic Species: Catalytic residues or impurities can catalyze the reaction.
To minimize heavy end formation, consider the following:
-
Optimize Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. For cobalt-catalyzed hydroformylation of diisobutylene, a temperature range of 150-160°C is a typical starting point.[3]
-
Control Reaction Time: Minimize the residence time of the aldehyde product in the reactor to reduce the opportunity for side reactions.
-
Effective Catalyst Removal: Ensure complete removal of the catalyst after the hydroformylation step to prevent it from promoting condensation during downstream processing.
Q3: My yield of the desired 3,5,5-trimethyl-1-hexanol is low. What are the likely causes?
A3: A low yield of the target product can be attributed to several factors throughout the two-step process:
-
Inefficient Hydroformylation: The initial hydroformylation of diisobutylene to isononanal can have yields in the range of 40-65%, meaning a significant portion of the feedstock may be converted to by-products or remain unreacted.[3]
-
Formation of Isononanal Isomers: The hydroformylation of the branched diisobutylene feedstock inherently produces a mixture of C9 aldehyde isomers. The subsequent hydrogenation will then yield a mixture of isononanol isomers, reducing the selectivity for the desired 3,5,5-trimethyl-1-hexanol.
-
Feedstock Hydrogenation: The hydrogenation of the diisobutylene feedstock to isooctane is a competing reaction that consumes reactants and reduces the amount of olefin available for hydroformylation.
-
Inefficient Hydrogenation of Isononanal: Incomplete conversion of the intermediate aldehyde to the final alcohol product will result in a lower yield.
To improve the yield, focus on optimizing both the hydroformylation and hydrogenation steps for selectivity towards the desired products.
Troubleshooting Guides
Issue 1: High Levels of Paraffins (Isooctane) in the Hydroformylation Product
| Potential Cause | Recommended Action |
| High Hydrogen Partial Pressure | Decrease the H₂:CO ratio in the syngas feed. A 1:1 ratio is a common starting point.[3] |
| High Reaction Temperature | Lower the reaction temperature. While this may decrease the overall reaction rate, it can significantly improve selectivity by disfavoring the hydrogenation of the olefin. |
| Catalyst Type | Some catalysts, particularly certain cobalt-phosphine complexes, can exhibit higher hydrogenation activity. If possible, screen alternative catalysts or modify the existing catalyst system. |
Issue 2: Excessive Formation of Heavy Ends
| Potential Cause | Recommended Action |
| Elevated Reaction Temperature | Reduce the temperature of the hydroformylation reactor. For the subsequent distillation to separate the aldehyde, use vacuum distillation to lower the boiling point and minimize thermal stress on the product. |
| Prolonged Residence Time | Increase the reactor throughput or consider a continuous process to minimize the time the aldehyde product is exposed to reaction conditions. |
| Catalyst Carryover | Improve the catalyst separation process after hydroformylation. For cobalt catalysts, this may involve an acidic aqueous extraction. |
Issue 3: Low Selectivity to the Desired Isononanal Isomer
| Potential Cause | Recommended Action |
| Reaction Conditions | Vary the temperature and pressure. Lower temperatures generally favor the formation of linear aldehydes from terminal olefins, but the effect on branched olefins like diisobutylene is more complex and requires empirical optimization. |
| Catalyst and Ligand System | The choice of catalyst (e.g., cobalt vs. rhodium) and ligands (e.g., phosphines, phosphites) can significantly influence the regioselectivity of the hydroformylation reaction. Experiment with different ligand systems to steer the reaction towards the desired isomer. |
| Syngas Composition | Adjust the CO:H₂ ratio. Higher carbon monoxide partial pressure can sometimes influence the isomerization pathways and, consequently, the final aldehyde isomer distribution. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 3,5,5-Trimethyl-1-hexanol
This protocol is based on a patented procedure and serves as a representative example.[3]
Step 1: Hydroformylation of Diisobutylene
-
Reactor Setup: Charge a high-pressure autoclave reactor with commercial diisobutylene and a reduced cobalt catalyst (e.g., 10 parts catalyst per 100 parts diisobutylene).
-
Reaction Conditions: Seal the reactor and purge with an inert gas. Pressurize with a 1:1 mixture of carbon monoxide and hydrogen to 1100-1800 psi. Heat the reactor to 150-160°C.
-
Reaction Monitoring: Maintain the reaction for approximately 2 hours. The progress can be monitored by gas uptake.
-
Work-up: After cooling and depressurizing, filter the reaction mixture to remove the catalyst. The resulting liquid contains isononanal isomers, unreacted diisobutylene, and by-products.
Step 2: Hydrogenation of Isononanal
-
Reactor Setup: The crude isononanal from Step 1 is placed in a suitable hydrogenation reactor. A 50% solution in a solvent like dioxane can be used. Add a nickel-on-kieselguhr catalyst (e.g., 8% by weight).
-
Reaction Conditions: Pressurize the reactor with hydrogen and heat to approximately 125°C.
-
Reaction Monitoring: The hydrogenation is typically complete within 2-4 hours. Monitor the reaction by hydrogen uptake or GC analysis.
-
Work-up: After cooling and depressurizing, filter the catalyst. The resulting product is a mixture of isononanol isomers, which can be purified by distillation.
Data Presentation
Table 1: Representative Yield and Selectivity in the Hydroformylation of Diisobutylene with a Cobalt Catalyst
| Parameter | Value | Reference |
| Diisobutylene Conversion | 62.5% | [4] |
| Selectivity to Oxygenates (Isononanal & Isononanol) | 76.8% | [4] |
| Calculated By-product Selectivity | 23.2% | - |
| Reported Yield of Isononanal | 40-65% | [3] |
Note: The by-products in this case would include paraffins, heavy ends, and other isomers.
Visualizations
Below are diagrams illustrating key aspects of the oxo process for this compound production.
References
Technical Support Center: Optimizing Trimethylhexanol Esterification Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the esterification of 3,5,5-Trimethyl-1-hexanol. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions, particularly temperature, and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the esterification of 3,5,5-Trimethyl-1-hexanol?
A1: The esterification of 3,5,5-Trimethyl-1-hexanol is typically a Fischer-Speier esterification. This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid to produce the corresponding ester and water.[1][2] The reaction is reversible, meaning it can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions.[2][3]
Q2: What are suitable catalysts for this reaction?
A2: Strong acid catalysts are generally used to facilitate the reaction. Common choices include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) at concentrations ranging from 0.1% to 2% by weight of the reactants.[4]
Q3: How does temperature affect the esterification of Trimethylhexanol?
A3: Increasing the reaction temperature generally increases the rate of ester formation.[5][6] However, excessively high temperatures can lead to side reactions or degradation of reactants and products. The optimal temperature depends on the specific carboxylic acid used and the overall reaction setup. For many esterification reactions, temperatures are often maintained at the reflux temperature of the solvent or the alcohol itself.[7][8] It is crucial to control the temperature to achieve a balance between reaction rate and selectivity.
Q4: Why is water removal important during the reaction?
A4: Since water is a product of the esterification, its presence can shift the reaction equilibrium back towards the reactants (alcohol and carboxylic acid), reducing the final ester yield.[2][7] Continuously removing water as it forms is a key strategy to drive the reaction to completion.[2][4] This is often accomplished using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as benzene or toluene.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Ester Yield | 1. Equilibrium Not Shifted: The reaction is reversible, and water produced is inhibiting the forward reaction. 2. Insufficient Catalyst: The amount of acid catalyst is too low to effectively protonate the carboxylic acid. 3. Low Temperature: The reaction temperature is too low, resulting in a very slow reaction rate. | 1. Remove Water: Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves.[7] 2. Use Excess Reactant: Employ a 5-10% excess of this compound or the carboxylic acid to shift the equilibrium.[4] 3. Increase Catalyst: Ensure catalyst concentration is between 0.1-2% of the reactant weight.[4] 4. Increase Temperature: Gradually increase the reaction temperature towards the reflux point of the solvent or alcohol. |
| Reaction Stalls or is Incomplete | 1. Catalyst Deactivation: The catalyst may be neutralized or degraded over time. 2. Reversibility: The reaction has reached equilibrium without complete conversion of the limiting reagent. | 1. Check Catalyst: If possible, add a fresh portion of the catalyst. 2. Drive Equilibrium: Focus on aggressive water removal.[2][4] Ensure the Dean-Stark trap is functioning correctly. |
| Formation of Byproducts / Darkening of Reaction Mixture | 1. High Temperature: Excessive heat can cause decomposition of the alcohol or carboxylic acid, leading to charring or side reactions like dehydration of the alcohol. | 1. Lower Temperature: Reduce the reaction temperature. While this may slow the reaction, it can improve selectivity. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficult Product Isolation | 1. Emulsion during Workup: Residual acid or base can cause emulsions during aqueous washing steps. 2. Poor Separation: The ester may have some solubility in the aqueous phase, especially if short-chain carboxylic acids are used. | 1. Neutralize Carefully: After the reaction, wash the mixture with a dilute base (e.g., sodium bicarbonate solution) to remove the acid catalyst, followed by water washes.[4] 2. Use Brine Wash: A final wash with a saturated sodium chloride (brine) solution can help break emulsions and reduce the solubility of the organic product in the aqueous layer. |
Data on Temperature Effects in Similar Esterification Reactions
While specific quantitative data for 3,5,5-Trimethyl-1-hexanol is limited in publicly available literature, the following table illustrates the general effect of temperature on ester formation, based on studies of similar polyol esters. This data should be considered illustrative for optimization purposes.
| Reaction Temperature (°C) | General Effect on Ester Conversion | Observations from Analogous Systems | Reference |
| 110 | Moderate | The conversion of Trimethylolpropane (TMP) to its ester is significant at this temperature. | [9] |
| 140-150 | High / Optimal | Often cited as an optimal temperature range for achieving high yields (e.g., 86-96%) in a reasonable timeframe (e.g., 6 hours). | [9] |
| 160 | High, with potential for decrease | Ester formation may slightly decrease at temperatures above the optimum, potentially due to side reactions or reactant volatility. | [9][10] |
| > 160 | Decreasing Yield | Higher temperatures can lead to a more significant drop in ester formation and an increase in byproducts. | [9] |
Experimental Protocols
Protocol: Acid-Catalyzed Esterification of 3,5,5-Trimethyl-1-hexanol
This protocol is adapted from established methods for Fischer-Speier esterification.[4]
Materials:
-
3,5,5-Trimethyl-1-hexanol
-
Aliphatic dicarboxylic acid (e.g., adipic acid)
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Inert solvent (e.g., toluene or benzene)
-
5% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble a reaction flask equipped with a Dean-Stark trap and a reflux condenser.
-
Charging the Reactor: To the flask, add the aliphatic dicarboxylic acid, a 5-10% molar excess of 3,5,5-trimethyl-1-hexanol, the inert solvent, and the acid catalyst (0.1-2% based on total reactant weight).[4]
-
Heating and Water Removal: Heat the mixture to reflux. The solvent will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap.[4]
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with water and then with a dilute alkaline solution (e.g., 5% sodium hydroxide) to remove any unreacted acid and the acid catalyst.[4]
-
Perform a final wash with water or brine.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent.
-
Isolate the final ester product by removing the solvent under reduced pressure (rotary evaporation) followed by distillation if necessary.[4]
-
Visualizations
Caption: Experimental workflow for this compound esterification.
Caption: Troubleshooting logic for low ester yield.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. US2499848A - Esters of 3,5,5-trimethyl-1-hexanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Trimethylhexanol-Containing Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylhexanol-containing formulations. The information herein is designed to help you anticipate and address challenges related to the degradation of this compound, ensuring the stability and integrity of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for this compound, a primary alcohol, is oxidation. Under aerobic conditions, the primary alcohol group is oxidized to form 3,5,5-trimethylhexanoic acid.[1] This process can be accelerated by exposure to heat, light, and certain catalysts.
Q2: Is this compound susceptible to hydrolytic degradation?
A2: this compound is relatively stable against hydrolysis. Studies have shown it to be stable in aqueous solutions at pH 4, 7, and 9 at temperatures up to 50°C. Therefore, hydrolytic degradation is not typically a primary concern under standard formulation conditions.
Q3: What are the risks associated with peroxide formation in this compound formulations?
A3: Branched primary alcohols, like this compound, have the potential to form explosive peroxides upon exposure to light and/or heat.[2] Peroxide formation is a significant safety concern as these compounds can be shock-sensitive and may lead to violent decomposition. It is crucial to monitor for and mitigate peroxide formation.
Q4: What are the visual indicators of peroxide formation?
A4: Visual inspection of your this compound formulation can help identify potential peroxide formation. Key indicators include the appearance of wisp-like structures suspended in the liquid, the formation of crystals (often appearing as chips or ice-like structures), general cloudiness of the solution, or the presence of white crystals under the container's cap rim.
Q5: Which stabilizers are recommended for this compound-containing formulations?
A5: The choice of stabilizer depends on the specific application of your formulation. For protection against oxidative degradation, free-radical scavengers are commonly employed. These include tocopherols (Vitamin E), butylated hydroxytoluene (BHT), and derivatives of hydroquinone. For pharmaceutical applications, stabilizers with a strong safety profile and regulatory acceptance, such as tocopherol, are often preferred. Sulfur-containing compounds can also act as protective agents against oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of Potency/Purity Over Time | Oxidative degradation of this compound to 3,5,5-trimethylhexanoic acid. | 1. Incorporate an appropriate antioxidant (e.g., BHT, tocopherol) into the formulation. 2. Store the formulation under an inert atmosphere (e.g., nitrogen or argon). 3. Protect the formulation from light by using amber or opaque containers. |
| Formation of Crystalline Precipitate | Peroxide formation and precipitation. | 1. Immediately and cautiously test for the presence of peroxides using appropriate test strips. CAUTION: Do not handle or disturb crystals if significant peroxide formation is suspected. 2. If peroxides are present, follow established safety protocols for the disposal of peroxide-containing materials. 3. To prevent future occurrences, add a suitable stabilizer and store in airtight, light-resistant containers. |
| Unexpected pH Shift (Acidic) | Formation of 3,5,5-trimethylhexanoic acid due to oxidation. | 1. Confirm the presence of the acidic degradant using analytical techniques such as HPLC or GC-MS. 2. Implement measures to prevent oxidation as described above. 3. Consider the use of a buffering agent in the formulation if compatible with the application. |
| Inconsistent Results in Bioassays | Degradation of the active pharmaceutical ingredient (API) or this compound, leading to altered formulation properties. | 1. Conduct a forced degradation study to identify potential degradants and their impact on the assay. 2. Re-evaluate the compatibility of all formulation components. 3. Ensure proper storage and handling procedures are followed consistently. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Formulations
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of analytical methods, in line with ICH guidelines.[3][4][5][6]
Objective: To generate potential degradation products of this compound under various stress conditions. A target degradation of 5-20% is recommended to avoid the formation of secondary and tertiary degradation products that may not be relevant to real-world storage conditions.
Materials:
-
This compound formulation
-
0.5 N Hydrochloric Acid (HCl)
-
0.5 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Calibrated oven
-
Photostability chamber with UV lamp (e.g., 254 nm)
-
Appropriate analytical instrumentation (e.g., HPLC-UV, GC-FID, LC-MS)
Procedure:
-
Preparation of Samples: Prepare multiple aliquots of the this compound formulation. For each stress condition, also prepare a placebo (formulation without this compound) to be stressed in parallel. An unstressed sample should be retained as a control.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the formulation with 0.5 N HCl. Store at room temperature for up to 48 hours, sampling at regular intervals (e.g., 1, 6, 24, 48 hours).
-
Base Hydrolysis: Mix the formulation with 0.5 N NaOH. Store at room temperature for up to 48 hours, sampling at regular intervals.
-
Oxidation: Mix the formulation with 3% H₂O₂. Store at room temperature for up to 48 hours, sampling at regular intervals.
-
Thermal Degradation: Place the formulation in an oven at 60°C for 10 days. Sample at appropriate time points.
-
Photodegradation: Expose the formulation to UV light at 254 nm in a photostability chamber. Sample at intervals until significant degradation is observed or a defined exposure level is reached.
-
-
Sample Analysis: Analyze the stressed samples, placebo samples, and the unstressed control using a validated, stability-indicating analytical method. The method should be able to separate the parent this compound peak from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation peaks. The stressed placebo samples will help differentiate degradation products of this compound from those of the excipients.
Protocol 2: Quantification of 3,5,5-Trimethylhexanoic Acid in this compound Formulations by GC-FID
Objective: To quantify the primary oxidative degradation product, 3,5,5-trimethylhexanoic acid, in this compound formulations.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Split mode, e.g., 50:1) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector Temperature | 300°C |
Procedure:
-
Standard Preparation: Prepare a stock solution of 3,5,5-trimethylhexanoic acid in a suitable solvent (e.g., dichloromethane). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the this compound formulation in the same solvent used for the standards. An internal standard may be used for improved accuracy.
-
Analysis: Inject the prepared standards and samples into the GC-FID system.
-
Quantification: Generate a calibration curve from the peak areas of the 3,5,5-trimethylhexanoic acid standards. Use the regression equation from the calibration curve to calculate the concentration of 3,5,5-trimethylhexanoic acid in the formulation samples.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Peroxide oxidation of primary alcohols to aldehydes by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2023175065A1 - Stabilization of aldehydes and/or an alcohols - Google Patents [patents.google.com]
- 4. 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate | 42131-25-9 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ncert.nic.in [ncert.nic.in]
Technical Support Center: Enhancing Chromatographic Resolution of Trimethylhexanol Isomers
Welcome to the technical support center for the chromatographic analysis of Trimethylhexanol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving optimal separation and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common types of this compound isomers I might encounter?
A1: this compound (C9H20O) can exist as numerous isomers, which can be broadly categorized as:
-
Positional Isomers: These isomers differ in the position of the methyl groups and the hydroxyl group on the hexane backbone. For example, 3,5,5-Trimethyl-1-hexanol is a common isomer.
-
Enantiomers: These are non-superimposable mirror images that can exist for chiral this compound isomers (those with a stereocenter).
-
Diastereomers: These are stereoisomers that are not mirror images of each other, which can occur in this compound molecules with multiple chiral centers.
Q2: Which chromatographic technique is best suited for separating this compound isomers?
A2: Gas Chromatography (GC) is the most common and effective technique for separating volatile compounds like this compound isomers. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for the separation of diastereomers, often after derivatization.
Q3: What type of GC column is recommended for separating this compound isomers?
A3: The choice of GC column is critical for resolving this compound isomers.
-
For separating positional isomers , both polar (e.g., Wax-type) and non-polar (e.g., 5% phenyl-methylpolysiloxane) columns can be effective. The selection depends on the specific isomers in the sample.
-
For separating enantiomers , a chiral stationary phase (CSP) is required. Columns with derivatized cyclodextrins are often the first choice for resolving chiral alcohols.
Q4: Why am I seeing poor peak shapes (e.g., tailing) for my this compound isomers?
A4: Poor peak shape for alcohol analysis in GC can be caused by several factors:
-
Active sites in the GC inlet or column can lead to peak tailing. Using deactivated liners and columns is crucial.
-
Sample overload can cause fronting or tailing. Try injecting a more dilute sample.
-
Inappropriate temperature , either in the injector or the oven, can affect peak shape. Optimization of the temperature program is recommended.
Q5: Can derivatization help in improving the resolution of this compound isomers?
A5: Yes, derivatization can be a valuable tool.
-
In GC , derivatizing the hydroxyl group (e.g., silylation) can improve peak shape and volatility, which can enhance resolution.
-
In HPLC , derivatization with a chiral reagent can create diastereomers from enantiomers. These diastereomers can then be separated on a standard achiral column.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of this compound isomers.
Issue 1: Co-elution or Poor Resolution of Positional Isomers
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate GC Column | Select a column with a different polarity. If using a non-polar column, try a polar (e.g., Wax) column, or vice-versa. |
| Suboptimal Temperature Program | Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate to improve separation. |
| Incorrect Carrier Gas Flow Rate | Ensure the carrier gas flow rate (or linear velocity) is optimal for the column dimensions and carrier gas being used. |
| Column Overloading | Reduce the injection volume or dilute the sample to avoid peak broadening and co-elution. |
Issue 2: Inability to Separate Enantiomers
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Using an Achiral GC Column | Enantiomers cannot be separated on a non-chiral column. A chiral stationary phase (CSP), typically cyclodextrin-based, is mandatory. |
| Suboptimal Chiral Method Conditions | Optimize the temperature program on the chiral column. Chiral separations are often highly temperature-dependent. Also, adjust the carrier gas flow rate. |
| Interfering Matrix Components | Ensure the sample is clean. Matrix components can interfere with the chiral recognition mechanism. Consider sample cleanup steps. |
| Derivatization (HPLC) | For HPLC, if direct chiral separation is not working, consider derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can be separated on a standard achiral column. |
Issue 3: Long Analysis Times
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Long GC Column | If resolution allows, a shorter column can significantly reduce analysis time. |
| Low Oven Temperature Ramp Rate | Increase the temperature ramp rate. This may decrease resolution, so a balance needs to be found. |
| Low Carrier Gas Flow Rate | Increasing the carrier gas flow rate can reduce run time, but may also decrease resolution. |
Experimental Protocols
Below are example methodologies for the separation of this compound isomers. These should be considered as starting points and may require optimization for specific sample matrices and isomer profiles.
Protocol 1: GC-FID for Positional Isomer Analysis
This method is a general approach for the separation of various C9 alcohol isomers.
| Parameter | Value |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar column |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | 60 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min |
| Sample Preparation | Dilute sample in isopropanol to a final concentration of ~100 µg/mL for each isomer. |
Illustrative Quantitative Data (Example)
The following table presents hypothetical retention times for a mixture of this compound positional isomers based on the above method. Actual retention times will vary.
| Isomer | Retention Time (min) |
| 3,5,5-Trimethyl-1-hexanol | 12.5 |
| 2,4,4-Trimethyl-1-hexanol | 12.8 |
| 3,4,5-Trimethyl-1-hexanol | 13.2 |
Protocol 2: Chiral GC-MS for Enantiomeric Resolution
This protocol is a starting point for the separation of enantiomers of a chiral this compound isomer.
| Parameter | Value |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | Cyclodextrin-based chiral column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 230 °C |
| Transfer Line Temp | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Oven Program | 80 °C (hold 1 min), ramp to 180 °C at 2 °C/min, hold for 10 min |
| MS Parameters | Scan mode, m/z 40-250 |
| Sample Preparation | Dilute sample in dichloromethane to a final concentration of ~50 µg/mL. |
Illustrative Quantitative Data (Example)
The following table presents hypothetical retention times for the enantiomers of a chiral this compound isomer.
| Enantiomer | Retention Time (min) |
| (R)-Trimethylhexanol | 25.2 |
| (S)-Trimethylhexanol | 25.8 |
Visualizations
Workflow for Method Development
Minimizing solvent waste in Trimethylhexanol purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals on minimizing solvent waste during the purification of 3,5,5-Trimethyl-1-hexanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 3,5,5-Trimethyl-1-hexanol, with a focus on solvent waste reduction.
| Problem | Potential Cause | Suggested Solution | Solvent Waste Minimization Tip |
| Poor separation of Trimethylhexanol from impurities during distillation. | Inefficient fractional distillation setup. | - Ensure the fractionating column is adequately packed and insulated.- Optimize the reflux ratio; a higher reflux ratio can improve separation but may increase energy consumption.[1] | - Instead of discarding off-specification fractions, re-distill them in a subsequent batch. |
| Close boiling points of impurities and this compound. | - Consider extractive distillation by introducing a high-boiling, non-volatile solvent to alter the relative volatilities of the components.[2][3] | - Choose a solvent for extractive distillation that is easily recoverable and recyclable.[4] | |
| Low yield of purified this compound after recrystallization. | Suboptimal solvent choice. | - The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[5] - Experiment with mixed solvent systems to fine-tune solubility.[6] | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product to maximize crystal yield and reduce solvent loss in the filtrate.[7] |
| "Oiling out" instead of crystallization. | - This occurs when the solute comes out of solution above its melting point. Try using a lower-boiling point solvent or a more dilute solution. | - If "oiling out" occurs, attempt to redissolve the oil in a minimal amount of hot solvent and cool slowly to promote crystallization, avoiding the need for a complete solvent switch and additional waste. | |
| High solvent consumption in chromatographic purification. | Inefficient packing or elution gradient. | - Ensure the column is packed uniformly to prevent channeling.- Optimize the solvent gradient to achieve good separation with minimal solvent usage. | - Implement solvent recycling systems for the mobile phase in preparative HPLC. |
| Membrane fouling during filtration. | Presence of high molecular weight impurities or particulates in the crude this compound. | - Pre-filter the crude product to remove larger particles before membrane filtration. | - Proper pre-treatment extends membrane life, reducing the frequency of chemical cleaning and the associated solvent waste. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3,5,5-Trimethyl-1-hexanol and how do they affect purification?
A1: Crude 3,5,5-Trimethyl-1-hexanol, typically synthesized via hydroformylation of diisobutylene followed by hydrogenation, may contain several impurities.[8] These can include unreacted starting materials like octene isomers, the intermediate isononanal, and other isomeric alcohols.[1] The presence of these impurities, particularly isomers with close boiling points, can make purification by simple distillation challenging and may necessitate more advanced techniques like high-efficiency fractional distillation or extractive distillation, which can increase solvent usage if not optimized.[1]
Q2: How can I select the best purification method for this compound with minimal solvent waste?
A2: The choice of purification method depends on the purity requirements and the nature of the impurities.
-
Fractional Distillation: This is a common and effective method for separating volatile impurities. To minimize waste, optimize the distillation parameters and consider re-processing off-specification fractions.[9]
-
Recrystallization: If this compound is a solid at room temperature or can be derivatized to a solid, recrystallization is an option. Minimizing the amount of solvent used is key to reducing waste.[7]
-
Membrane Filtration: Techniques like nanofiltration can be used to separate alcohols from other components and can be more energy-efficient than distillation. This method can significantly reduce solvent consumption as it doesn't require a solvent for the separation itself.
-
Preparative Chromatography: While effective for achieving high purity, this method can be solvent-intensive. Employing solvent recycling systems is crucial for waste minimization.
Q3: Are there solvent-free or solvent-reduced purification techniques applicable to this compound?
A3: Yes, several techniques can reduce or eliminate the need for solvents:
-
Fractional Freezing: If the impurities have significantly different melting points from this compound, fractional freezing can be a solvent-free purification method.
-
Membrane Separation: As mentioned, membrane-based processes like pervaporation or vapor permeation can separate water and other small molecules from alcohols without the addition of a solvent.
-
Adsorption: Using adsorbents like activated carbon or molecular sieves can selectively remove certain impurities.[3] The adsorbents can often be regenerated, minimizing solid waste.
Q4: How can I effectively recycle solvents used in the purification of this compound?
A4: Solvent recycling is a critical step in minimizing waste. Distillation is a primary method for solvent recovery. For instance, the solvent used in extractive distillation or the mobile phase from chromatography can be collected and re-distilled to a purity suitable for reuse. It is important to segregate different solvent wastes to avoid cross-contamination and to simplify the recycling process.
Quantitative Data Summary
The following table provides a comparative overview of solvent consumption for different alcohol purification techniques. Please note that this data is based on studies of other alcohols (e.g., ethanol, isopropanol) and serves as an estimate for this compound purification due to the lack of specific data for this compound.
| Purification Technique | Typical Solvent Consumption (L/kg of product) | Energy Consumption | Potential for Solvent Recycling |
| Fractional Distillation | Low (solvent is the product itself, but losses can occur) | High | High (off-spec fractions can be reprocessed) |
| Extractive Distillation | High (requires a solvent) | Very High | High (solvent is typically recovered and reused) |
| Recrystallization | Medium to High | Low to Medium | Medium (filtrate can be concentrated to recover more product, and the solvent can be distilled) |
| Preparative HPLC | Very High | Low | High (with appropriate recycling systems) |
| Membrane Filtration | Very Low to None | Low to Medium | Not applicable (no solvent added) |
Experimental Protocols
Protocol 1: Fractional Distillation with Waste Minimization
This protocol describes the purification of crude 3,5,5-Trimethyl-1-hexanol using fractional distillation with an emphasis on minimizing solvent waste.
Materials:
-
Crude 3,5,5-Trimethyl-1-hexanol
-
Boiling chips
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound and add a few boiling chips. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the flask gently.
-
Once boiling begins, adjust the heating rate to establish a slow, steady distillation rate.
-
Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which may contain lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of 3,5,5-Trimethyl-1-hexanol (approx. 194 °C), switch to a clean receiving flask to collect the main fraction.
-
Collect any intermediate fractions separately.
-
-
Waste Minimization:
-
Do not discard the forerun and intermediate fractions. Combine them for redistillation in a future purification batch.
-
Once the main fraction is collected, allow the distillation apparatus to cool completely before disassembly.
-
Any residue remaining in the distillation flask should be disposed of as hazardous waste according to institutional guidelines.
-
Visualizations
Caption: Workflow for fractional distillation of this compound with waste minimization.
Caption: Decision tree for selecting a purification method to minimize solvent waste.
References
- 1. researchgate.net [researchgate.net]
- 2. p2infohouse.org [p2infohouse.org]
- 3. m.youtube.com [m.youtube.com]
- 4. rdw.rowan.edu [rdw.rowan.edu]
- 5. Page loading... [guidechem.com]
- 6. maratek.com [maratek.com]
- 7. Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment alternatives - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42513D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Trimethylhexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Trimethylhexanol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for this topic is this compound. These components can include salts, proteins, lipids, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][4][5][6]
Q2: My this compound signal is low and inconsistent in biological samples. Could this be due to matrix effects?
A: Yes, low and variable signal intensity for this compound, particularly in complex biological matrices like plasma or urine, is a strong indicator of matrix effects, most commonly ion suppression.[4][7][8] Endogenous compounds, such as phospholipids in plasma, can co-elute with this compound and compete for ionization, leading to a reduced and erratic signal.[4][9]
Q3: How can I definitively confirm that matrix effects are affecting my this compound assay?
A: Two primary methods are used to assess matrix effects: the post-extraction spike experiment and the post-column infusion technique.
-
Post-Extraction Spike (Quantitative): This is the most common method to quantify the extent of matrix effects.[1][4] It involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference between these signals indicates the presence and magnitude of ion suppression or enhancement.[8]
-
Post-Column Infusion (Qualitative): This technique helps to identify at which points during the chromatographic run matrix effects are occurring.[4][6][8] A constant flow of this compound solution is infused into the mass spectrometer post-column, while an extracted blank matrix sample is injected. Any dip or rise in the baseline signal reveals the retention times of interfering matrix components.[8]
Troubleshooting Guide
Problem: Inconsistent and low signal for this compound.
This is a classic symptom of matrix effects, particularly ion suppression. The following steps provide a systematic approach to troubleshoot and mitigate this issue.
Step 1: Assess the Matrix Effect
Before attempting to solve the problem, it's crucial to confirm and quantify the matrix effect using the post-extraction spike method.
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound at a known concentration (e.g., mid-range of your calibration curve) into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. In the final step, spike this compound into the clean extract at the same concentration as Set A.
-
Set C (Matrix Standard): Spike this compound into the blank matrix at the same concentration as Set A before starting the sample preparation procedure. This set is used to determine recovery.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate the recovery using the following formula: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| < 85% | Significant Ion Suppression |
| 85% - 115% | Acceptable/No Significant Matrix Effect |
| > 115% | Significant Ion Enhancement |
Step 2: Optimize Sample Preparation
Improving the sample cleanup is often the most effective way to reduce matrix effects by removing interfering components before they enter the LC-MS/MS system.[4]
| Sample Preparation Technique | Description | Suitability for this compound |
| Protein Precipitation (PPT) | A fast and simple method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. | A good initial approach, but may not effectively remove phospholipids and other interferences.[8] |
| Liquid-Liquid Extraction (LLE) | Separates analytes from interferences based on their differential solubilities in two immiscible liquids. | Can provide a much cleaner extract than PPT. For a relatively nonpolar molecule like this compound, extraction into a nonpolar organic solvent (e.g., hexane, methyl tert-butyl ether) from an aqueous matrix is a viable strategy.[4] |
| Solid-Phase Extraction (SPE) | A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. | Offers the cleanest extracts. A reverse-phase (e.g., C18) or a specific polymeric sorbent could be effective for this compound. |
dot
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. benchchem.com [benchchem.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Technical Support Center: Catalyst Deactivation and Regeneration in Trimethylhexanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the synthesis of 3,5,5-Trimethylhexanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic stages in Trimethylhexanol synthesis where deactivation is a concern?
A1: The synthesis of this compound typically involves two main catalytic stages:
-
Hydroformylation of diisobutylene: This step utilizes cobalt or rhodium-based catalysts to introduce a formyl group (-CHO). These catalysts are susceptible to deactivation under reaction conditions.
-
Hydrogenation of the resulting aldehyde: The intermediate aldehyde is then reduced to this compound using a hydrogenation catalyst, commonly a supported nickel catalyst. This stage also faces challenges related to catalyst deactivation.
Q2: What are the common signs of catalyst deactivation in my this compound synthesis?
A2: Key indicators of catalyst deactivation include:
-
A noticeable decrease in the reaction rate.
-
A drop in the selectivity towards the desired this compound product.
-
Changes in the physical appearance of the catalyst, such as a change in color. For instance, active rhodium oxo catalysts, which are typically straw-colored, can turn black upon deactivation.[1]
-
An increased yield of byproducts.
Q3: Can a deactivated catalyst be regenerated?
A3: In many cases, yes. The feasibility of regeneration depends on the mechanism of deactivation. Deactivation by fouling (coke deposition) or poisoning is often reversible, while thermal degradation (sintering) can be irreversible.[2] Various regeneration techniques are available, which are specific to the catalyst type and the cause of deactivation.
Troubleshooting Guides
Issue 1: Decreased activity of Rhodium-based hydroformylation catalyst.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Ligand Degradation | Analyze the reaction mixture using techniques like ³¹P NMR to identify the presence of degraded ligand species (e.g., phosphine oxides).[1] | Implement a regeneration protocol involving the addition of fresh ligand. Consider optimizing reaction conditions (e.g., lower temperature, higher CO partial pressure) to minimize ligand degradation. |
| Formation of Inactive Rhodium Clusters | A change in the color of the catalyst solution (e.g., to black) can indicate the formation of rhodium clusters.[1] | A regeneration procedure involving treatment with an oxygen-containing gas in the presence of the product aldehyde can break down these clusters and reform the active catalytic species.[1][3] |
| Feedstock Impurities | Peroxides in the olefin feed can lead to oxidative degradation of the phosphite ligands.[4] | Purify the olefin feedstock to remove peroxides before introducing it into the reactor. |
Issue 2: Deactivation of Cobalt-based hydroformylation catalyst.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Formation of Inactive Cobalt Species | A decrease in the concentration of the active HCo(CO)₄ species. | The catalyst can be regenerated by treating the inactive cobalt species with syngas (CO + H₂) under appropriate temperature and pressure to reform the active cobalt carbonyl hydride. |
| Precipitation of Cobalt | At lower temperatures, polynuclear cobalt species can precipitate out of the reaction medium.[5] | Ensure the reaction temperature is maintained within the optimal range to keep the cobalt species solubilized and active.[5] |
Issue 3: Reduced efficiency of Nickel hydrogenation catalyst.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Sulfur Poisoning | Analyze the feedstock for sulfur-containing impurities. A significant drop in catalyst activity with a new batch of feedstock could indicate poisoning. | Pre-treat the feedstock to remove sulfur compounds. For a poisoned catalyst, regeneration can be attempted using methods like supercritical CO₂ extraction.[6] |
| Coke Formation (Fouling) | Temperature-programmed oxidation (TPO) can be used to confirm the presence of carbon deposits on the catalyst surface. | Regenerate the catalyst by gasification of the carbon deposits using a stream of hydrogen or steam at elevated temperatures.[7][8] |
| Sintering (Thermal Degradation) | Characterize the catalyst using techniques like XRD or TEM to observe any increase in nickel particle size.[8][9] | Sintering is often irreversible. To prevent it, operate at the lowest effective temperature and avoid temperature spikes.[2] |
Experimental Protocols
Protocol 1: Regeneration of a Deactivated Rhodium-Phosphine Hydroformylation Catalyst
This protocol provides a general guideline for regenerating a rhodium catalyst that has deactivated due to ligand degradation or cluster formation.
Materials:
-
Deactivated catalyst solution from the hydroformylation reactor.
-
Product aldehyde (e.g., 3,5,5-trimethylhexanal).
-
Oxygen-containing gas (e.g., air).
-
Fresh phosphine ligand (e.g., triphenylphosphine).
-
Inert gas (e.g., Nitrogen or Argon).
-
Filtration apparatus.
Procedure:
-
Under an inert atmosphere, remove a portion of the at least partially inactive catalyst solution from the hydroformylation reactor.[3]
-
Adjust the aldehyde content of the solution to ensure at least one mole of aldehyde is present for each mole of rhodium and ligand.[1][3]
-
At a temperature below the boiling point of the aldehyde, gently bubble an oxygen-containing gas (e.g., air) through the catalyst solution.[1][3] This step helps to break down inactive rhodium clusters.
-
Monitor the process until the catalyst solution's color returns to its active state (e.g., straw-colored).
-
Filter the solution under an inert atmosphere to remove any solid byproducts formed during the oxidation step.[3]
-
Add the required amount of fresh phosphine ligand to restore the desired rhodium-to-ligand ratio.
-
The regenerated catalyst solution can now be reintroduced into the hydroformylation reactor.
Protocol 2: Regeneration of a Coked Nickel Hydrogenation Catalyst
This protocol describes a typical procedure for regenerating a supported nickel catalyst that has been deactivated by carbon deposition.
Materials:
-
Deactivated (coked) nickel catalyst.
-
Hydrogen gas or steam.
-
Inert gas (e.g., Nitrogen).
-
Tube furnace or a similar heating apparatus.
Procedure:
-
Place the coked catalyst in a suitable reactor, such as a tube furnace.
-
Purge the reactor with an inert gas to remove any residual reactants.
-
Heat the catalyst to a regeneration temperature, typically in the range of 500-800°C, under a flow of inert gas.
-
Introduce a stream of hydrogen gas or steam over the catalyst bed.[7][8] This will react with the carbon deposits to form methane (with H₂) or carbon monoxide and hydrogen (with steam), which are then carried away in the gas stream.
-
Continue the treatment for a sufficient period (e.g., several hours) until the carbon has been removed. The completion of the regeneration can be monitored by analyzing the outlet gas composition.
-
Cool the catalyst down to the reaction temperature under a flow of hydrogen to ensure the nickel is in its reduced, active state before reintroducing the reactant feed.
Visualizations
Caption: Common deactivation pathways for catalysts in this compound synthesis.
Caption: General workflows for the regeneration of Rhodium and Nickel catalysts.
Caption: A logical troubleshooting guide for catalyst deactivation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 3. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 4. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Toxicological Analysis of Trimethylhexanol and Other Isononyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of 3,5,5-Trimethyl-1-hexanol and other isononyl alcohols, with a focus on experimental data and methodologies. The information presented is intended to assist in hazard identification, risk assessment, and the selection of appropriate alternatives in research and development settings.
Executive Summary
Isononyl alcohols, a class of branched-chain C9 alcohols, are utilized in various industrial applications. Among these, 3,5,5-Trimethyl-1-hexanol is a well-defined isomer. Toxicological data indicates that these alcohols generally exhibit low acute toxicity. However, differences in isomeric composition can influence their potential for developmental toxicity. This guide synthesizes available data on acute toxicity, skin and eye irritation, repeated dose toxicity, genotoxicity, and developmental toxicity, providing a framework for informed decision-making.
Data Presentation: Comparative Toxicity Data
The following tables summarize the key quantitative toxicity data for 3,5,5-Trimethyl-1-hexanol and other isononyl alcohols.
Table 1: Acute Toxicity Data
| Chemical | CAS No. | Species | Route | LD50 | Source(s) |
| 3,5,5-Trimethyl-1-hexanol | 3452-97-9 | Rat | Oral | >2000 mg/kg bw | [1] |
| Isononyl alcohol (isomer unspecified) | 27458-94-2 | Rat | Oral | 3950 mg/kg | [N/A] |
| Isononyl alcohol (isomer unspecified) | 27458-94-2 | Rat | Dermal | >4000 mg/kg | [N/A] |
| Isononyl alcohol (isomer unspecified) | 27458-94-2 | Rat | Inhalation | >21.7 mg/L (7h) | [N/A] |
Table 2: Repeated Dose and Developmental Toxicity Data
| Chemical | CAS No. | Species | Study Type | NOAEL | Effects Observed | Source(s) |
| 3,5,5-Trimethyl-1-hexanol | 3452-97-9 | Rat | OECD 422 (Combined Repeated Dose & Repro/Dev Toxicity Screening) | 12 mg/kg/day (parental and F1 generation) | At higher doses: kidney effects in males, renal and thymus effects in females, decreased implantation rate, and reduced number of live pups. | [1] |
| Isononyl alcohol (Type 1 mixture) | Mixture | Rat | Developmental Toxicity | 5 mmol/kg/day | Maternal and fetal toxicity at 7.5 and 10 mmol/kg. Slight fetal effects at 5 mmol/kg. Increased malformations at 7.5 mmol/kg. | [2] |
| Isononyl alcohol (Type 2 mixture) | Mixture | Rat | Developmental Toxicity | 5 mmol/kg/day | Maternal and fetal toxicity at 7.5 and 10 mmol/kg. Slight fetal effects at 5 mmol/kg. Increased malformations at 7.5 mmol/kg. | [2] |
Table 3: Genotoxicity Data
| Chemical | CAS No. | Assay | System | Metabolic Activation | Result | Source(s) |
| 3,5,5-Trimethyl-1-hexanol | 3452-97-9 | Ames Test (OECD 471) | S. typhimurium (TA98, TA100, TA1535, TA1537, TA102) & E. coli | With and without S9 | Negative | [1][3] |
| 3,5,5-Trimethyl-1-hexanol | 3452-97-9 | Chromosomal Aberration Test (OECD 473) | Chinese Hamster Lung (CHL) cells | With and without S9 | Negative | [1] |
Experimental Protocols
Detailed methodologies for the key toxicological assessments are provided below.
OECD 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test
This screening test provides information on the effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, development of the conceptus, and parturition.
-
Test System: Typically, Sprague-Dawley rats are used.
-
Administration: The test substance is administered daily by oral gavage. For 3,5,5-Trimethyl-1-hexanol, doses of 12, 60, and 300 mg/kg/day were used.[1]
-
Dosing Period: Males are dosed for a minimum of 46 days, and females are dosed for 14 days before mating, throughout mating, gestation, and until day 3 of lactation.[1]
-
Observations:
-
General Toxicity: Clinical observations, body weight, and food/water consumption are monitored.
-
Reproductive Performance: Mating and fertility rates are recorded.
-
Developmental Toxicity: The number of implantations, live births, and pup viability are assessed. Pups are examined for any gross abnormalities.
-
-
Pathology: At the end of the study, a full necropsy is performed on all parental animals and pups. Histopathological examination of target organs is conducted.
OECD 404: Acute Dermal Irritation/Corrosion
This test assesses the potential of a substance to cause skin irritation or corrosion.
-
Test System: Albino rabbits are typically used.
-
Procedure:
-
A small area of the animal's skin is shaved.
-
0.5 mL of the liquid test substance is applied to the skin under a gauze patch.
-
The patch is secured with tape for a 4-hour exposure period.
-
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
OECD 405: Acute Eye Irritation/Corrosion
This test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Test System: Albino rabbits are typically used.
-
Procedure:
-
0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye.
-
The other eye serves as an untreated control.
-
-
Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of any lesions is scored.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cells (e.g., HepG2 human liver cancer cells) are seeded in a 96-well plate.
-
After cell attachment, they are exposed to various concentrations of the test substance.
-
Following the exposure period, the MTT reagent is added to each well.
-
The plate is incubated to allow formazan formation.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader. The amount of color produced is proportional to the number of viable cells.
-
In Vitro Genotoxicity: Ames Test (OECD 471)
The bacterial reverse mutation assay evaluates the potential of a substance to induce gene mutations.
-
Test System: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are used.
-
Procedure:
-
The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar medium.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
-
Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies. For 3,5,5-trimethyl-1-hexanol, no increase in revertant colonies was observed at concentrations up to 5000 µ g/plate .[3]
Visualization of Key Biological Pathways and Workflows
General Workflow for In Vitro Toxicity Assessment
Caption: Workflow for in vitro toxicity assessment of isononyl alcohols.
Proposed Signaling Pathway for Alcohol-Induced Oxidative Stress and Mitochondrial Dysfunction
Caption: Alcohol-induced oxidative stress and mitochondrial dysfunction pathway.
NF-κB Signaling Pathway in Alcohol-Induced Inflammation
Caption: NF-κB activation pathway in alcohol-induced inflammation.
Conclusion
The available toxicological data suggests that 3,5,5-Trimethyl-1-hexanol and other isononyl alcohols have a low order of acute toxicity. [5, N/A] However, developmental toxicity studies indicate that different isomeric mixtures of isononyl alcohol can elicit varying degrees of maternal and fetal toxicity, suggesting that the specific chemical structure is a critical determinant of this endpoint.[2] 3,5,5-Trimethyl-1-hexanol has been shown to be non-genotoxic in bacterial and mammalian cell assays.[1][3] The primary mechanisms of alcohol-related toxicity are believed to involve oxidative stress, mitochondrial dysfunction, and the activation of inflammatory signaling pathways such as NF-κB. Further research is warranted to elucidate the specific toxicokinetics and dynamic properties of individual isononyl alcohol isomers to allow for more refined risk assessments.
References
Comparative Guide to the Validation of an Analytical Method for Trimethylhexanol in a New Matrix
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of a new analytical method for the quantification of 3,5,5-Trimethyl-1-hexanol in a novel biological matrix. The experimental protocols and data presented are hypothetical, designed to illustrate the validation process and performance characteristics of each method.
Introduction
3,5,5-Trimethyl-1-hexanol is an aliphatic alcohol that may be of interest in various stages of drug development, either as a metabolite, a formulation component, or a biomarker.[1][2] Accurate and reliable quantification of this analyte in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The validation of an analytical method ensures that it is suitable for its intended purpose.[3][4]
This guide compares a headspace GC-MS method, often preferred for volatile analytes like alcohols, with a reversed-phase HPLC-UV method.[5][6] The validation parameters are assessed according to established guidelines.[7]
Comparative Performance Summary
The following table summarizes the expected performance characteristics of the proposed GC-MS and HPLC-UV methods for the analysis of Trimethylhexanol in a new biological matrix (e.g., plasma).
| Parameter | Headspace GC-MS | RP-HPLC-UV | Commentary |
| Linearity (r²) | > 0.998 | > 0.995 | Both methods are expected to show excellent linearity over the defined concentration range. |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% | GC-MS may offer slightly better accuracy due to the high selectivity of mass spectrometric detection. |
| Precision (%RSD) | < 10% | < 15% | The automated nature of headspace injection can lead to higher precision in the GC-MS method. |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 µg/mL | GC-MS is generally more sensitive for volatile compounds. |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.3 µg/mL | The lower LOQ of the GC-MS method makes it more suitable for studies requiring high sensitivity. |
| Specificity | High (Mass Spec) | Moderate (UV) | Mass spectrometric detection provides superior specificity, reducing the likelihood of interference from matrix components. |
| Sample Throughput | Moderate | High | HPLC systems with autosamplers can typically process more samples in a given timeframe. |
| Need for Derivatization | No | No (for UV) | This compound is amenable to direct analysis by both techniques without derivatization. |
Experimental Protocols
Detailed methodologies for the validation of the headspace GC-MS and RP-HPLC-UV methods are provided below.
3.1. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on the principles used for the analysis of other volatile alcohols in biological samples.[5][8]
-
Instrumentation: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector and a G1888A Headspace Sampler, or equivalent.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, ramped to 220°C at 15°C/min, and held for 2 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 57, 69, 87).[1]
-
Internal Standard (IS): 2-Methyl-2-pentanol or other suitable volatile alcohol not present in the matrix.
-
Sample Preparation:
-
Pipette 200 µL of the biological matrix (e.g., plasma) into a 10 mL headspace vial.
-
Add 20 µL of the internal standard solution (e.g., 10 µg/mL in methanol).
-
Add 1 mL of a salting-out agent (e.g., saturated sodium chloride solution).
-
Seal the vial immediately.
-
Vortex for 10 seconds.
-
-
Headspace Parameters:
-
Oven Temperature: 85°C.
-
Loop Temperature: 95°C.
-
Transfer Line Temperature: 105°C.
-
Vial Equilibration Time: 15 minutes.
-
Injection Time: 0.5 minutes.
-
3.2. Reversed-Phase High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from a general procedure for analyzing similar aliphatic alcohols.[6]
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector, or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Internal Standard (IS): 2-Octanol or another suitable alcohol with a different retention time.
-
Sample Preparation:
-
To 200 µL of the biological matrix in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Method Validation Workflow and Comparative Logic
The following diagrams illustrate the logical flow of the analytical method validation process and a comparison of the key attributes of the two techniques.
Caption: A typical workflow for the validation of a new analytical method.
Caption: Comparison of GC-MS and HPLC-UV for this compound analysis.
Conclusion
Both headspace GC-MS and RP-HPLC-UV are viable techniques for the quantification of this compound in a new biological matrix.
-
Headspace GC-MS is the recommended method when high sensitivity and specificity are required, for instance, in early-stage drug metabolism and pharmacokinetic studies where analyte concentrations are expected to be low.
-
RP-HPLC-UV offers a robust and higher-throughput alternative, making it well-suited for routine analysis in later-stage development or quality control settings where analyte concentrations are higher and the matrix is well-characterized.
The final choice of method should be based on the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the matrix, and the desired sample throughput. A thorough validation, as outlined in this guide, is essential to ensure the generation of reliable and accurate data for any chosen method.
References
- 1. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 3,5,5-Trimethyl-1-hexanol (FDB003214) - FooDB [foodb.ca]
- 3. wjarr.com [wjarr.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Hexanal, 3,3,5-trimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Performance comparison of different catalysts for Trimethylhexanol synthesis
A Comparative Guide to Catalysts in Trimethylhexanol Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of various catalysts for the synthesis of 3,5,5-trimethylhexanol, a significant precursor in the production of plasticizers and lubricants. The synthesis is a two-step process involving the hydroformylation of diisobutylene to 3,5,5-trimethylhexanal, followed by the hydrogenation of the aldehyde to the final alcohol product. This document outlines the performance of different catalysts in each step, supported by experimental data, detailed protocols, and mechanistic diagrams.
Performance Comparison of Catalysts
The selection of a suitable catalyst is critical for optimizing the yield and selectivity of 3,5,5-trimethylhexanol synthesis. The following tables summarize the performance of various catalysts for both the hydroformylation and hydrogenation stages, based on available literature.
Hydroformylation of Diisobutylene to 3,5,5-Trimethylhexanal
The hydroformylation of diisobutylene, a branched olefin, presents unique challenges in achieving high conversion and selectivity. Both cobalt and rhodium-based catalysts have been employed for this transformation, with rhodium catalysts generally exhibiting higher activity and selectivity under milder conditions.[1][2]
| Catalyst System | Ligand(s) | Temperature (°C) | Pressure (MPa) | Diisobutylene Conversion (%) | 3,5,5-Trimethylhexanal Yield (%) | Selectivity (%) | Reference |
| Rhodium | Triphenylphosphine Oxide & Organic Phosphine | 90-120 | 0.5-6 | 94.5 - 97 | 90.2 - 92.2 | High | [3] |
| Cobalt | Reduced Cobalt Catalyst | 160 | 7.6 - 12.4 | - | 40 - 65 (of aldehyde) | - | [4] |
Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Hydrogenation of 3,5,5-Trimethylhexanal to 3,5,5-Trimethylhexanol
The second step, the hydrogenation of the branched aldehyde to the corresponding alcohol, is typically achieved with high efficiency using nickel-based catalysts.
| Catalyst System | Solvent | Temperature (°C) | Pressure | Conversion (%) | 3,5,5-Trimethylhexanol Yield (%) | Reference |
| Nickel-on-kieselguhr | 50% Dioxane | 150 | - | - | Substantially quantitative | [4] |
| Raney® Nickel | Water | Room Temperature | Atmospheric | High | High | [5] |
Note: "Substantially quantitative" suggests a very high but unspecified yield. The Raney® Nickel protocol is a general method for aldehyde hydrogenation and specific quantitative data for 3,5,5-trimethylhexanal is not provided in the source.
Experimental Protocols
Hydroformylation of Diisobutylene (Rhodium-based Catalyst)
This protocol is based on the method described in patent CN114057558A.[3]
Materials:
-
Diisobutylene
-
Synthesis gas (CO/H₂ mixture, molar ratio 1:1 to 1:4)
-
Rhodium catalyst precursor (e.g., dicarbonylacetylacetonato rhodium(I))
-
Triphenylphosphine oxide (L1)
-
Organic phosphine compound (L2)
-
Solvent (e.g., toluene)
Procedure:
-
In a high-pressure reactor, add the rhodium catalyst precursor, triphenylphosphine oxide, the organic phosphine compound, and the solvent. The molar ratio of diisobutylene to the metal catalyst can range from 500:1 to 50000:1.[3]
-
Seal the reactor and purge with nitrogen, followed by purging with synthesis gas.
-
Pressurize the reactor with synthesis gas to the desired pressure (0.5-6 MPa).[3]
-
Heat the reactor to the reaction temperature (60-150 °C) and stir for the desired reaction time (0.5-50 hours).[3]
-
After the reaction, cool the reactor to room temperature and carefully vent the excess gas.
-
The product mixture can be analyzed by gas chromatography (GC) to determine the conversion of diisobutylene and the yield of 3,5,5-trimethylhexanal.
Hydrogenation of 3,5,5-Trimethylhexanal (Nickel-based Catalyst)
This protocol is a general procedure for aldehyde hydrogenation using a nickel catalyst, based on historical and general literature.[4][5]
Materials:
-
3,5,5-trimethylhexanal
-
Nickel catalyst (e.g., Nickel-on-kieselguhr or Raney® Nickel)
-
Solvent (e.g., dioxane or water)
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation apparatus, dissolve 3,5,5-trimethylhexanal in the chosen solvent.
-
Add the nickel catalyst. For the nickel-on-kieselguhr catalyst, a loading of around 8% by weight of the aldehyde was used.[4]
-
Seal the apparatus and purge with nitrogen, followed by hydrogen.
-
Pressurize the system with hydrogen to the desired pressure.
-
Heat the mixture to the reaction temperature (e.g., 150 °C for nickel-on-kieselguhr) and stir vigorously for 2-4 hours.[4] For Raney® Nickel, the reaction can proceed at room temperature.[5]
-
After the reaction is complete (monitored by techniques like TLC or GC), cool the reactor, vent the excess hydrogen, and filter the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude 3,5,5-trimethylhexanol, which can be further purified by distillation.
Reaction Pathways and Mechanisms
The following diagrams illustrate the key steps in the synthesis of 3,5,5-trimethylhexanol.
Caption: Experimental workflow for the hydroformylation of diisobutylene.
Caption: Experimental workflow for the hydrogenation of 3,5,5-trimethylhexanal.
Caption: Generalized mechanism for cobalt- or rhodium-catalyzed hydroformylation.[6]
References
- 1. Highly active cationic cobalt(II) hydroformylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 4. US2499848A - Esters of 3,5,5-trimethyl-1-hexanol - Google Patents [patents.google.com]
- 5. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hydroformylation - Wikipedia [en.wikipedia.org]
A Guide to Inter-Laboratory Comparison of 3,5,5-Trimethylhexan-1-ol Analysis
For Researchers, Scientists, and Drug Development Professionals
Published: December 12, 2025
The analysis of 3,5,5-Trimethylhexan-1-ol, a versatile building block in organic synthesis and a component in various industrial products, is predominantly performed using chromatographic techniques.[1] Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is considered the gold standard for the analysis of volatile compounds like 3,5,5-Trimethylhexan-1-ol due to its high sensitivity and specificity.[2][3]
Hypothetical Inter-Laboratory Comparison Data
The following table summarizes hypothetical results from a simulated inter-laboratory comparison study for the quantification of 3,5,5-Trimethylhexan-1-ol in a prepared sample. The consensus mean is the assigned value derived from the participants' results, and the z-score indicates the performance of each laboratory relative to the consensus.[4] A z-score between -2.0 and +2.0 is generally considered satisfactory.[4]
| Laboratory ID | Reported Concentration (mg/L) | Consensus Mean (mg/L) | Standard Deviation | z-score | Performance |
| Lab 01 | 48.5 | 50.0 | 2.5 | -0.6 | Satisfactory |
| Lab 02 | 51.2 | 50.0 | 2.5 | 0.48 | Satisfactory |
| Lab 03 | 45.1 | 50.0 | 2.5 | -1.96 | Satisfactory |
| Lab 04 | 55.8 | 50.0 | 2.5 | 2.32 | Unsatisfactory |
| Lab 05 | 49.9 | 50.0 | 2.5 | -0.04 | Satisfactory |
| Lab 06 | 52.5 | 50.0 | 2.5 | 1.0 | Satisfactory |
| Lab 07 | 47.3 | 50.0 | 2.5 | -1.08 | Satisfactory |
| Lab 08 | 58.0 | 50.0 | 2.5 | 3.2 | Unsatisfactory |
Experimental Protocols
A detailed experimental protocol for the analysis of 3,5,5-Trimethylhexan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This method is designed to be a standardized procedure for laboratories participating in a comparison study.
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 100 mg of 3,5,5-Trimethylhexan-1-ol reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol or dichloromethane.
-
Prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 mg/L).
-
-
Sample Preparation:
-
For liquid samples, accurately transfer a known volume or weight of the sample into a volumetric flask and dilute with the chosen solvent to bring the expected concentration of 3,5,5-Trimethylhexan-1-ol within the calibration range.
-
For solid samples, perform a solvent extraction. Accurately weigh a known amount of the homogenized sample, add a precise volume of extraction solvent, and agitate (e.g., sonication or vortexing). Centrifuge and collect the supernatant for analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Visualizations
The following diagrams illustrate the key workflows in the analysis of 3,5,5-Trimethylhexan-1-ol.
References
A Comparative Guide to the Lubricating Properties of Trimethylhexanol-Based Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic esters have long been recognized for their potential as high-performance lubricants, offering advantages such as high viscosity indices and good thermal stability. Among these, esters based on 3,5,5-trimethylhexanol, a branched-chain alcohol, have been investigated for their unique lubricating properties. This guide provides a comparative analysis of the physicochemical properties of several dicarboxylic acid esters of 3,5,5-trimethylhexanol, drawing from available experimental data. The information presented is intended to assist researchers and professionals in evaluating the potential of these esters as base oils or additives in lubricant formulations.
Data Presentation: Physicochemical Properties
The following table summarizes the key lubricating properties of three different di-esters of 3,5,5-trimethylhexanol. The data has been compiled from historical technical reports and patents and converted to standardized units for comparison.
| Property | Di(3,5,5-trimethylhexyl) Adipate | Di(3,5,5-trimethylhexyl) Sebacate | Di(3,5,5-trimethylhexyl) Azelate |
| Kinematic Viscosity @ 37.8°C (100°F), cSt | 15.16 | 19.59 | 17.25 |
| Kinematic Viscosity @ 98.9°C (210°F), cSt | 5.27 | 6.05 | 4.24 |
| Viscosity Index | 151 | 148 | 147 |
| Pour Point, °C (°F) | Below -45.6 (-50) | Below -45.6 (-50) | -46.7 (-52) |
| Flash Point, °C (°F) | 224 (435) | 235 (455) | 224 (435) |
| Four-Ball Wear Scar Diameter, mm | Data Not Available | Data Not Available | Data Not Available |
Note: The viscosity data for the adipate and sebacate esters were converted from Saybolt Universal Seconds (SUS) to centistokes (cSt) for comparative purposes.
Experimental Protocols
The data presented in this guide were derived from experimental procedures consistent with established ASTM standards of the period in which the data was generated. For modern research and validation, the following detailed methodologies for key experiments are recommended.
Kinematic Viscosity (ASTM D445)
The kinematic viscosity of the ester lubricants is determined using a calibrated glass capillary viscometer. The methodology involves:
-
The sample is introduced into the viscometer, which is then placed in a constant-temperature bath until it reaches thermal equilibrium.
-
The time required for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
-
This procedure is performed at standard temperatures, typically 40°C and 100°C, to assess the viscosity-temperature characteristics.
Viscosity Index (ASTM D2270, based on historical ASTM D567-41)
The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of the oil. A higher VI signifies a smaller decrease in viscosity with increasing temperature. The calculation is based on the kinematic viscosities at 40°C and 100°C. The original data for the adipate and sebacate esters were calculated based on ASTM D567-41, which is the precursor to the modern ASTM D2270 standard.[1]
Pour Point (ASTM D97)
The pour point is the lowest temperature at which a liquid ceases to flow when cooled under specified conditions.
-
The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics.
-
The pour point is recorded as the temperature at which no movement of the oil is observed when the test jar is tilted.
Flash Point (ASTM D92)
The flash point is the lowest temperature at which the vapors of the lubricant will ignite when an ignition source is passed over it. The Cleveland Open Cup (COC) method is commonly used.
-
The sample is heated in an open cup at a constant rate.
-
A small flame is passed across the surface of the liquid at specified temperature intervals.
-
The flash point is the temperature at which a flash appears at any point on the surface of the oil.
Wear Preventive Characteristics (Four-Ball Method, ASTM D4172)
While no wear data for these specific esters were found in the reviewed literature, the standard method for evaluating the anti-wear properties of lubricating fluids is the Four-Ball Wear Test.[2][3][4][5][6]
-
The apparatus consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load, speed, temperature, and duration.
-
The lubricant being tested is used to lubricate the contact zone.
-
After the test, the average diameter of the wear scars that have formed on the three stationary balls is measured using a microscope. A smaller wear scar diameter indicates better anti-wear properties.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the evaluation of the lubricating properties of synthetic esters.
Caption: Experimental workflow for the synthesis and evaluation of trimethylhexanol-based ester lubricants.
Summary and Conclusion
The available data indicates that dicarboxylic acid esters of 3,5,5-trimethylhexanol exhibit promising properties for lubricant applications. Specifically, the adipate, sebacate, and azelate esters all demonstrate high viscosity indices (147-151), suggesting excellent viscosity-temperature stability. Their low pour points (below -45°C) indicate good performance in cold-temperature environments, while their high flash points (above 220°C) suggest a good degree of thermal stability and low volatility.
Among the three esters, the di(3,5,5-trimethylhexyl) adipate exhibits the highest viscosity index, while the sebacate ester shows slightly higher viscosity across the tested temperatures. It is important to note the absence of modern tribological data, such as wear scar measurements from four-ball testing, in the publicly available literature for these specific esters. Such data would be crucial for a comprehensive evaluation of their performance in applications where anti-wear properties are critical.
Further research, including systematic tribological testing, would be beneficial to fully characterize the performance of these this compound-based esters and to determine their suitability for various demanding lubricant applications.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
